Glucosylceramide synthase-IN-4
Description
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Properties
Molecular Formula |
C22H18F5N3O3 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
5,6-difluoro-7-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[(2S)-1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C22H18F5N3O3/c1-10-28-29-18(33-10)12-6-4-11(5-7-12)15-16-13(8-14(23)17(15)24)9-30(19(16)31)20(21(2,3)32)22(25,26)27/h4-8,20,32H,9H2,1-3H3/t20-/m0/s1 |
InChI Key |
SSKQTFCHZGYFAG-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C3=C4C(=CC(=C3F)F)CN(C4=O)[C@@H](C(C)(C)O)C(F)(F)F |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C3=C4C(=CC(=C3F)F)CN(C4=O)C(C(C)(C)O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Glucosylceramide Synthase Inhibitors in Modulating Glycosphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Glucosylceramide Synthase (GCS) in glycosphingolipid (GSL) metabolism and the therapeutic potential of its inhibitors. While this document addresses the broad class of GCS inhibitors, it is important to note that a specific compound designated "Glucosylceramide synthase-IN-4" is not prominently documented in the scientific literature. The principles, data, and methodologies discussed herein are based on well-characterized GCS inhibitors and are applicable to the study of any novel compound targeting this enzyme.
Introduction to Glycosphingolipid Metabolism and the Role of Glucosylceramide Synthase
Glycosphingolipids are a class of lipids that play crucial roles in various cellular processes, including signal transduction, cell-cell recognition, and membrane stability.[1][2] The synthesis of most GSLs originates from the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by the enzyme Glucosylceramide Synthase (GCS; EC 2.4.1.80).[3][4] This initial step is a critical control point in the biosynthesis of hundreds of different GSLs, including gangliosides, globosides, and lacto-series GSLs.[2][5]
Ceramide itself is a bioactive lipid that can induce apoptosis and cell growth arrest.[3][6] By converting ceramide to GlcCer, GCS shunts this pro-apoptotic molecule towards the synthesis of complex GSLs, which are often implicated in cell proliferation and survival.[3][7] Consequently, the overexpression of GCS has been associated with multidrug resistance in cancer cells.[3][7]
Given its central role, GCS has emerged as a significant therapeutic target for a variety of diseases. Inhibition of GCS, a strategy known as substrate reduction therapy (SRT), is a clinically validated approach for the treatment of certain lysosomal storage diseases, such as Gaucher disease, where the accumulation of GlcCer and its derivatives is pathogenic.[8][9] Furthermore, the modulation of GSL metabolism through GCS inhibition is being actively investigated for its potential in oncology, metabolic diseases, and neurodegenerative disorders.[7][10][11]
The Glycosphingolipid Biosynthetic Pathway and Point of Inhibition
The synthesis of GSLs is a stepwise process that occurs primarily in the endoplasmic reticulum and the Golgi apparatus.[1][2] The pathway begins with the formation of ceramide, which is then glucosylated by GCS on the cytosolic face of the Golgi.[1] GlcCer is subsequently translocated to the lumen of the Golgi, where it serves as the precursor for the synthesis of more complex GSLs through the sequential addition of monosaccharides.[1][5]
The following diagram illustrates the central position of GCS in the GSL metabolic pathway and the point of intervention for GCS inhibitors.
Quantitative Data on Selected Glucosylceramide Synthase Inhibitors
A number of small molecule inhibitors of GCS have been developed and characterized. The following table summarizes the reported potency of several of these compounds. It is important to note that assay conditions can vary between studies, and direct comparison of absolute values should be made with caution.
| Inhibitor Name | Chemical Class | IC50 | EC50 | Target Organism/Cell Line | Reference |
| Genz-112638 (Eliglustat) | N-alkylated iminosugar analog | ~24 nM | Not Reported | Murine model of Gaucher disease | [8] |
| EXEL-0346 | Not specified | 2 nM | Not Reported | Rodents | [12] |
| T-036 | Novel non-amine pharmacophore | 31 nM (human), 51 nM (mouse) | 7.6 nM | Human and mouse GCS, fibroblasts from Gaucher disease patients | [10] |
| T-690 | Novel non-amine pharmacophore | Not Reported | 4.4 nM | Fibroblasts from Gaucher disease patients | [10] |
| D-threo-P4 | Phenyl-pyrrolidino-propanol derivative | 0.5 µM | Not Reported | In vitro | [13] |
| D-threo-PBPP | Phenyl-pyrrolidino-propanol derivative | 0.3 µM | Not Reported | In vitro | [13] |
| AMP-DNM | N-alkylated deoxynojirimycin | 0.2 µM | Not Reported | Not specified | [14] |
Experimental Protocols
The characterization of GCS inhibitors involves a combination of in vitro enzymatic assays and cell-based functional assays. Below are detailed methodologies for key experiments.
In Vitro Glucosylceramide Synthase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of GCS.
Objective: To determine the IC50 value of a test compound against GCS.
Materials:
-
Microsomal preparations containing GCS
-
Ceramide substrate (e.g., NBD-C6-ceramide or a radiolabeled analog)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform/methanol/water mixtures)
-
Fluorescence or radioactivity detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomal GCS, and the ceramide substrate.
-
Add the test compound at various concentrations (typically a serial dilution). A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding UDP-glucose.
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.
-
Stop the reaction by adding a solvent mixture to extract the lipids (e.g., chloroform/methanol).
-
Separate the lipid extract, containing both the unreacted ceramide substrate and the GlcCer product, by TLC.
-
Visualize and quantify the amount of GlcCer product using a fluorescence or radioactivity detector.
-
Calculate the percentage of GCS inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Glucosylceramide Synthesis Assay
This assay measures the effect of a GCS inhibitor on the synthesis of GlcCer in intact cells.
Objective: To determine the EC50 value of a test compound for the inhibition of cellular GSL synthesis.
Materials:
-
Cultured cells (e.g., fibroblasts from Gaucher disease patients, or other relevant cell lines)[10]
-
Cell culture medium
-
Test compound
-
Metabolic labeling reagent (e.g., NBD C12-Ceramide complexed with BSA)[15]
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform/methanol)[5]
-
Analytical instrumentation for lipid analysis (e.g., TLC with fluorescence detection, or LC-MS/MS)
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 2-24 hours).[15]
-
Add the metabolic labeling reagent (e.g., NBD C12-Ceramide) to the culture medium and incubate for an additional period (e.g., 2 hours) at 37°C.[15]
-
Wash the cells with PBS to remove excess labeling reagent.
-
Harvest the cells and extract the total lipids using an appropriate solvent system.[5]
-
Analyze the lipid extract to quantify the amount of labeled GlcCer.
-
Calculate the percentage of inhibition of GlcCer synthesis for each concentration of the test compound.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for GCS Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel GCS inhibitors.
References
- 1. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosphingolipid metabolism in cell fate specification | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and characterization of an inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a new inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
In-Depth Technical Guide: Discovery and Synthesis of Glucosylceramide Synthase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Glucosylceramide synthase-IN-4, a potent inhibitor of Glucosylceramide synthase (GCS). The information is intended for researchers and professionals in the fields of drug discovery and development.
Introduction to Glucosylceramide Synthase (GCS)
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This is the initial and rate-limiting step in the formation of a vast array of complex GSLs that play crucial roles in cellular processes such as signal transduction, cell-cell recognition, and membrane stability.
The balance between the pro-apoptotic signaling molecule ceramide and its glycosylated, generally non-apoptotic, product GlcCer is critical for cell fate.[1] Upregulation of GCS activity has been implicated in the development of multidrug resistance in cancer cells by reducing intracellular ceramide levels.[1] Conversely, inhibition of GCS can lead to an accumulation of ceramide, which can trigger apoptosis and cell cycle arrest, making GCS a compelling therapeutic target.[1][2][3]
Discovery of this compound
This compound (also referred to as compound 12) was discovered through a late-stage optimization of an isoindolinone-based series of GCS inhibitors.[4] The development program aimed to identify a potent, orally bioavailable, and central nervous system (CNS) penetrant GCS inhibitor with a low projected human dose, minimal P-glycoprotein (P-gp) efflux, and a favorable pregnane X receptor (PXR) profile.[4]
The starting point for this optimization was an advanced lead compound (compound 1 in the original research).[4] The discovery strategy focused on the strategic incorporation of fluorine atoms into the isoindolinone core to modulate the compound's physicochemical and pharmacokinetic properties.[4] This approach led to the synthesis of a series of fluorinated analogs, culminating in the identification of this compound (compound 12) as a candidate with a superior overall profile.[4]
The logical workflow for the discovery of this compound is depicted in the following diagram:
Caption: Workflow for the discovery of this compound.
Quantitative Biological Data
The biological activity and pharmacokinetic properties of this compound and related compounds are summarized in the tables below.
Table 1: In Vitro Activity of this compound and Precursor Compounds [4]
| Compound | GCS IC50 (nM) | P-gp Efflux Ratio | PXR Activation (% of max) |
| Lead Compound 1 | 5.3 | 4.9 | 30 |
| Compound 7 | 4.1 | 2.1 | 25 |
| This compound (12) | 6.8 | 1.4 | 15 |
Table 2: Pharmacokinetic Properties of this compound [5]
| Species | Route | Bioavailability (%) | CL (mL/min/kg) | t1/2 (h) | Kp,uu (CNS) |
| Rat | IV | - | 10 | 5.0 | 0.4 |
| PO | 80 | - | - | ||
| Dog | IV | - | 3.5 | 7.2 | N/A |
| PO | 100 | - | - |
Experimental Protocols
Synthesis of this compound (Compound 12)
The synthesis of this compound is a multi-step process. The final step in the reported synthesis is detailed below.[5]
Step 1: Synthesis of (R)-3-(5-(5-(3,5-difluorophenyl)-1,2,4-oxadiazol-3-yl)-4,6-difluoro-2,3-dihydro-1H-isoindol-2-yl)-1,1,1-trifluoro-2-methylpropan-2-ol (Compound 12)
-
Reactants:
-
5-(5-(3,5-difluorophenyl)-1,2,4-oxadiazol-3-yl)-4,6-difluoroisoindoline
-
(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
-
Procedure:
-
To a solution of 5-(5-(3,5-difluorophenyl)-1,2,4-oxadiazol-3-yl)-4,6-difluoroisoindoline in DMF, add (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford this compound.
-
Glucosylceramide Synthase (GCS) Enzymatic Assay
This assay measures the inhibitory activity of compounds against human GCS.
-
Materials:
-
Human GCS enzyme
-
NBD-C6-ceramide (substrate)
-
UDP-glucose (co-substrate)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
Test compounds dissolved in DMSO
-
96-well plates
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of a 96-well plate.
-
Add the GCS enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of NBD-C6-ceramide and UDP-glucose.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).
-
Extract the lipid products.
-
Separate the product (NBD-C6-glucosylceramide) from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescent product and calculate the percent inhibition relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Pharmacokinetic Studies in Rodents
These studies determine the pharmacokinetic profile of the test compound.
-
Animal Model: Male Sprague-Dawley rats or Beagle dogs.
-
Dosing:
-
Intravenous (IV) administration via the tail vein.
-
Oral (PO) gavage.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma.
-
For CNS penetration studies, collect brain tissue at the terminal time point.
-
-
Sample Analysis:
-
Extract the drug from plasma and brain homogenates.
-
Quantify the drug concentration using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using appropriate software (e.g., Phoenix WinNonlin).
-
Determine the brain-to-plasma unbound concentration ratio (Kp,uu) to assess CNS penetration.
-
Signaling Pathways and Mechanism of Action
GCS plays a critical role in regulating the cellular balance of sphingolipids. By inhibiting GCS, this compound prevents the conversion of ceramide to glucosylceramide. This leads to an accumulation of intracellular ceramide, a potent second messenger known to induce apoptosis and cell cycle arrest. The simplified signaling pathway is illustrated below.
Caption: Mechanism of action of this compound.
By blocking GCS, this compound shifts the sphingolipid balance towards ceramide, thereby promoting cellular pathways that lead to apoptosis and inhibition of cell proliferation. This mechanism of action makes it a promising candidate for further investigation in diseases characterized by aberrant GCS activity or glycosphingolipid accumulation.
References
Delving into Glucosylceramide Synthase-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS), an enzyme encoded by the UGCG gene, plays a pivotal role in the biosynthesis of glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of a vast array of complex GSLs. These lipids are integral components of cellular membranes and are deeply involved in a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of GCS activity has been implicated in various pathological conditions, making it an attractive therapeutic target. Glucosylceramide synthase-IN-4 is a potent, small-molecule inhibitor of GCS, demonstrating significant promise for research and potential therapeutic applications. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of glucosylceramide synthase, with a reported half-maximal inhibitory concentration (IC50) of 6.8 nM[1]. This compound exhibits excellent pharmacokinetic properties and stability in human hepatocytes, along with good central nervous system (CNS) penetration and acceptable selectivity against the pregnane X receptor (PXR)[1]. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (GCS Inhibition) | 6.8 nM | In vitro enzyme activity assay | [1] |
| Pharmacokinetic & Safety Parameters | Observation | Species/System | Reference |
| Pharmacokinetic Profile | Excellent | Preclinical models | [1] |
| Human Hepatocyte Stability | Stable | In vitro | [1] |
| CNS Penetration | Good | Preclinical models | [1] |
| PXR Selectivity | Acceptable | In vitro | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide methodologies for key assays used to characterize the biological activity of this compound, based on standard practices in the field and information inferred from the primary literature.
Glucosylceramide Synthase (GCS) Inhibition Assay (Enzyme Activity)
This protocol describes a common method to determine the enzymatic activity of GCS and the inhibitory potential of compounds like this compound.
Materials:
-
Microsomal preparations containing GCS
-
This compound or other test inhibitors
-
C6-NBD-ceramide (fluorescent substrate)
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, UDP-glucose, and the microsomal preparation.
-
Add varying concentrations of this compound (or a vehicle control) to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the fluorescent substrate, C6-NBD-ceramide, to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol mixture).
-
Extract the lipids.
-
Analyze the samples by HPLC to separate and quantify the fluorescent product, C6-NBD-glucosylceramide, from the unreacted substrate.
-
Calculate the percentage of GCS inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Glucosylceramide Synthase Activity Assay
This assay measures the ability of an inhibitor to block GCS activity within a cellular context.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
This compound or other test inhibitors
-
Cell culture medium
-
C6-NBD-ceramide
-
Lysis buffer
-
HPLC system with a fluorescence detector
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of this compound (or a vehicle control) for a predetermined time.
-
Add C6-NBD-ceramide to the cell culture medium and incubate for a specific duration to allow for cellular uptake and metabolism.
-
Wash the cells to remove excess fluorescent substrate.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the lipids from the cell lysate.
-
Analyze the lipid extracts by HPLC to quantify the amount of C6-NBD-glucosylceramide produced.
-
Normalize the amount of product to the total protein concentration in each sample.
-
Calculate the inhibition of cellular GCS activity relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The inhibition of GCS has significant downstream effects on various cellular signaling pathways. By reducing the production of glucosylceramide, GCS inhibitors can lead to an accumulation of ceramide, a pro-apoptotic lipid, and a depletion of complex GSLs, which are involved in cell growth and survival signaling.
Glycosphingolipid Biosynthesis Pathway and the Action of this compound
The following diagram illustrates the central role of GCS in the biosynthesis of glycosphingolipids and the point of intervention for this compound.
Experimental Workflow for GCS Inhibitor Characterization
The diagram below outlines a typical workflow for the preclinical characterization of a GCS inhibitor like this compound.
References
Glucosylceramide Synthase-IN-4: A Technical Guide for GCS Function Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1] This initial step is rate-limiting for the synthesis of most glycosphingolipids (GSLs), a diverse class of molecules implicated in a myriad of cellular processes including signal transduction, cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of GCS activity is associated with various pathologies, including lysosomal storage disorders like Gaucher and Fabry disease, as well as cancer drug resistance.[4][5] Consequently, GCS has emerged as a significant therapeutic target.
Glucosylceramide synthase-IN-4 is a potent and selective inhibitor of GCS, serving as a valuable chemical probe to elucidate the multifaceted functions of this enzyme. Its favorable pharmacokinetic properties, including central nervous system (CNS) penetration and stability in human hepatocytes, make it a robust tool for both in vitro and in vivo studies.[6][7] This technical guide provides an in-depth overview of this compound, including its biochemical data, detailed experimental protocols for its use, and a summary of the key signaling pathways influenced by GCS activity.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant GCS inhibitors.
| Compound | Target | IC50 | Cell-based EC50 (GlcCer reduction) | Notes | Reference |
| This compound | Human GCS | 6.8 nM | Not Reported | Good CNS penetration and stability in human hepatocytes. | [6][7] |
| T-036 | Human GCS | 31 nM | 7.6 nM | Brain-penetrant. | [8] |
| T-036 | Mouse GCS | 51 nM | Not Reported | [8] | |
| T-690 | Human GCS | 15 nM | Not Reported | Brain-penetrant. | [9] |
| T-690 | Mouse GCS | 190 nM | Not Reported | [9] | |
| Lucerastat | GCS | Median: 11 µM | Not Reported | Investigated for Fabry disease. | [10] |
Signaling Pathways
GCS plays a critical role in regulating cellular signaling pathways, primarily by controlling the balance between the pro-apoptotic molecule ceramide and the pro-survival/proliferative molecule glucosylceramide and its downstream metabolites.
GCS and Apoptosis Regulation
Inhibition of GCS using a chemical probe like this compound can prevent the conversion of ceramide to glucosylceramide. This leads to an accumulation of intracellular ceramide, a potent second messenger that can initiate the intrinsic apoptosis pathway.[3] Ceramide accumulation can lead to the activation of the Bcl-2-associated X protein (Bax), which in turn promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and programmed cell death.[11][12]
Caption: GCS inhibition by this compound leads to ceramide accumulation, promoting apoptosis via Bax activation.
GCS in Cancer Drug Resistance
In many cancer cells, GCS is overexpressed, leading to increased conversion of ceramide to glucosylceramide. This metabolic shift contributes to multidrug resistance by preventing the accumulation of cytotoxic ceramide induced by chemotherapeutic agents.[4][5] By inhibiting GCS, this compound can resensitize cancer cells to chemotherapy.
Caption: GCS overexpression in cancer cells confers drug resistance. GCS-IN-4 can reverse this by promoting apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to probe GCS function using this compound. These protocols are based on established methods and can be adapted for specific cell types and experimental questions.
In Vitro GCS Activity Assay using LC-MS/MS
This protocol allows for the direct measurement of GCS enzyme activity in cell or tissue lysates and the determination of the inhibitory potency of compounds like this compound.[2][13]
Materials:
-
Cell or tissue lysates
-
C8-ceramide (substrate)
-
UDP-glucose (co-substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 0.5 mM EDTA)
-
This compound (or other inhibitors)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the GCS enzyme. Determine protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a defined amount of protein), C8-ceramide, and UDP-glucose in the assay buffer. For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time before adding the substrates.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation for LC-MS/MS: Centrifuge the terminated reaction to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the reaction products (C8-glucosylceramide) from the substrate (C8-ceramide) using a C18 reverse-phase column. Quantify the amount of C8-glucosylceramide produced using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for C8-glucosylceramide (e.g., m/z 588.6 → 264.4).[2]
-
Data Analysis: Calculate the GCS activity based on the amount of product formed per unit of protein per unit of time. For inhibitor studies, plot the GCS activity against the inhibitor concentration to determine the IC50 value.
In Situ GCS Activity Assay in Cultured Cells
This method assesses GCS activity within intact cells, providing a more physiologically relevant measure of enzyme function and inhibitor efficacy.[14]
Materials:
-
Cultured cells of interest
-
13C5-sphingosine (or other labeled ceramide precursor)
-
Cell culture medium
-
This compound (or other inhibitors)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform:methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound in fresh cell culture medium for a specified time (e.g., 1-24 hours).
-
Substrate Labeling: Add 13C5-sphingosine to the culture medium and incubate for a defined period (e.g., 3-6 hours) to allow for its uptake and conversion to labeled glucosylceramide.
-
Cell Harvesting and Lipid Extraction: Wash the cells with cold PBS to remove excess substrate. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch extraction with chloroform:methanol).
-
Sample Preparation and LC-MS/MS Analysis: Dry the lipid extract and reconstitute in a solvent compatible with LC-MS/MS. Analyze the samples to quantify the amount of 13C5-glucosylceramide formed.
-
Data Analysis: Normalize the amount of labeled glucosylceramide to the total protein or cell number. Determine the effect of this compound on in situ GCS activity by comparing the amount of product formed in treated versus untreated cells.
Analysis of Apoptosis Induction
This protocol describes how to use this compound to investigate the role of GCS in regulating apoptosis.
Materials:
-
Cultured cells
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3 activity assay)
-
Flow cytometer or fluorescence microscope
-
Western blotting reagents and antibodies against Bcl-2 and Bax
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include untreated controls and positive controls for apoptosis.
-
Apoptosis Assessment:
-
Annexin V/PI Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
-
Caspase-3 Activity Assay: Lyse the treated cells and measure the activity of caspase-3 using a fluorometric or colorimetric assay kit.
-
-
Western Blot Analysis of Bcl-2 and Bax:
-
Prepare protein lysates from the treated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Bcl-2 and Bax, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the Bcl-2/Bax ratio.
-
-
Data Analysis: Correlate the concentration of this compound with the induction of apoptosis and changes in the Bcl-2/Bax ratio to understand the role of GCS in cell survival.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating GCS function using this compound.
Caption: A generalized workflow for studying GCS function using this compound.
References
- 1. New Insights on Glucosylceramide Synthase in Cancer Drug Resistance and Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide glycosylation catalyzed by glucosylceramide synthase and cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [air.unimi.it]
- 10. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl‑2/Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases | Semantic Scholar [semanticscholar.org]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The Therapeutic Potential of Glucosylceramide Synthase Inhibition in Gaucher Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase (GCase). This enzymatic defect leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, giving rise to the distinctive "Gaucher cells."[1] These lipid-laden cells infiltrate various organs, including the spleen, liver, and bone marrow, leading to a range of clinical manifestations such as hepatosplenomegaly, cytopenia, and skeletal abnormalities.[2][3] Substrate reduction therapy (SRT) has emerged as a promising therapeutic strategy for Gaucher disease.[4] This approach aims to decrease the production of GlcCer to a level that the residual GCase activity can manage, thereby preventing its accumulation. The primary target for SRT in Gaucher disease is Glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of GlcCer. This technical guide explores the therapeutic potential of GCS inhibitors, with a focus on the preclinical and mechanistic data that support their development for the treatment of Gaucher disease. While specific data for a compound designated "Glucosylceramide synthase-IN-4" is not available in the public domain, this document will utilize data from well-characterized GCS inhibitors to illustrate the principles and potential of this therapeutic class.
Introduction to Gaucher Disease and the Rationale for Substrate Reduction Therapy
Gaucher disease is the most common lysosomal storage disorder, with a spectrum of clinical presentations.[2] The underlying pathology is the genetic deficiency of GCase, encoded by the GBA1 gene.[1] This deficiency disrupts the catabolism of GlcCer, a crucial component of cell membranes.[1] The resulting accumulation of GlcCer and its deacylated form, glucosylsphingosine (lyso-GlcCer), triggers a cascade of inflammatory and pathological responses.[5]
Enzyme replacement therapy (ERT) has been the standard of care for many patients with Gaucher disease, effectively reversing many of the systemic manifestations. However, ERT has limitations, including its inability to cross the blood-brain barrier and address the neurological symptoms present in types 2 and 3 Gaucher disease, and the requirement for lifelong intravenous infusions.
Substrate reduction therapy (SRT) offers an alternative or complementary oral therapeutic approach. By inhibiting GCS, SRT aims to balance the synthesis and degradation of GlcCer, thereby reducing the overall substrate burden on the deficient lysosomal system.[4]
Mechanism of Action of Glucosylceramide Synthase Inhibitors
Glucosylceramide synthase (GCS) is a key enzyme in the biosynthesis of most glycosphingolipids. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[6] GCS inhibitors are small molecules designed to competitively or non-competitively block the active site of this enzyme, thereby reducing the rate of GlcCer synthesis.[7] This reduction in substrate production helps to alleviate the lysosomal storage in Gaucher disease.
dot
Caption: Mechanism of action of a GCS inhibitor in the context of Gaucher disease.
Quantitative Data on GCS Inhibitors
The efficacy of GCS inhibitors is evaluated based on their potency in inhibiting the target enzyme and their effects on reducing GlcCer levels in cellular and animal models of Gaucher disease. The following tables summarize key quantitative data for representative GCS inhibitors.
Table 1: In Vitro Potency of Selected GCS Inhibitors
| Compound | Target | IC50 (nM) | Source |
| Genz-112638 (Eliglustat) | Glucosylceramide Synthase | ~24 | [4] |
| T-036 | Glucosylceramide Synthase | 16 (human), 21 (mouse) | [7] |
Table 2: Preclinical Efficacy of GCS Inhibitors in a Gaucher Disease Mouse Model (D409V/null)
| Compound | Treatment Group | Glucosylceramide Levels (relative to untreated) | Number of Gaucher Cells (relative to untreated) | Source |
| Genz-112638 | Early Intervention (10 weeks) | Reduced in spleen, lung, and liver | Reduced in spleen, lung, and liver | [4] |
| Genz-112638 | Late Intervention (7 months) | Arrested further accumulation | Arrested further appearance | [4] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a common method for determining the inhibitory activity of a compound against GCS.
Objective: To measure the IC50 value of a test compound for GCS.
Materials:
-
Recombinant human GCS enzyme
-
C8-Ceramide liposomes
-
UDP-glucose
-
Assay buffer (e.g., 20 mM Tris, pH 7.5, 1 mM DTT, 0.01% Tween 20, 0.01% BSA)
-
Test compound (e.g., this compound)
-
96-well plates
-
RapidFire mass spectrometry system or similar detection method
Procedure:
-
Prepare a substrate solution containing C8-Ceramide liposomes and UDP-glucose in the assay buffer.
-
Add 5 µL of the substrate solution to each well of a 96-well plate.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 5 µL of the GCS enzyme solution (e.g., 25 µg/ml) to initiate the reaction.
-
Incubate the plate at 20-25°C for 1 hour.
-
The reaction product is measured using a RapidFire mass spectrometry system to determine the rate of GlcCer formation.
-
The percent inhibition is calculated by normalizing the data to controls (0% inhibition with DMSO only, and 100% inhibition with no enzyme).
-
IC50 values are determined by fitting the data to a four-parameter logistic equation.[8]
dot
Caption: Experimental workflow for a GCS activity assay.
Measurement of Glucosylceramide in Cells
This protocol outlines a method for quantifying the levels of GlcCer in cultured cells treated with a GCS inhibitor.
Objective: To assess the effect of a GCS inhibitor on cellular GlcCer levels.
Materials:
-
Cultured cells (e.g., fibroblasts from a Gaucher patient)
-
GCS inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Chloroform/methanol solvent mixtures
-
Internal standard (e.g., C6-NBD-GlcCer)
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Culture cells in the presence or absence of the GCS inhibitor for a specified period (e.g., 1-6 days).
-
Wash the cells with PBS and scrape them from the culture dish.
-
Extract total lipids from the cell pellet using a series of chloroform/methanol extractions.
-
Add a known amount of an internal standard to the lipid extract for normalization.
-
Dry the combined lipid extracts under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for HPLC-MS/MS analysis.
-
Separate the lipid species using HPLC and quantify the amount of GlcCer relative to the internal standard using MS/MS.
-
Normalize the GlcCer levels to the total protein content of the cell lysate.[9][10]
Signaling Pathways and Logical Relationships
Inhibition of GCS has downstream effects on various cellular pathways that are dysregulated in Gaucher disease. The accumulation of GlcCer and lyso-GlcCer is known to induce chronic inflammation and can affect signaling pathways related to cell growth, apoptosis, and autophagy.[11][12]
dot
Caption: Logical relationship of Substrate Reduction Therapy (SRT) in Gaucher disease.
Conclusion and Future Directions
Inhibitors of glucosylceramide synthase represent a viable and promising therapeutic strategy for Gaucher disease. By targeting the synthesis of the accumulating substrate, these small molecules offer an oral treatment option that can address the systemic manifestations of the disease. The preclinical data for compounds like Genz-112638 and T-036 demonstrate the potential of this class of drugs to reduce GlcCer levels and ameliorate disease pathology in relevant animal models.[4][7] Further research and development of novel GCS inhibitors, potentially including compounds like the conceptual "this compound," with improved potency, selectivity, and pharmacokinetic properties, will be crucial in expanding the therapeutic landscape for patients with Gaucher disease, including those with neurological involvement. The methodologies and principles outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents.
References
- 1. A review on Gaucher disease: therapeutic potential of β-glucocerebrosidase-targeted mRNA/saRNA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Properties of Fungal Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Engagement of Glucosylceramide Synthase-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1][2][3] This initial step is the gateway to the synthesis of a vast array of complex GSLs.[2][3] Inhibition of GCS has emerged as a promising therapeutic strategy for several diseases, including lysosomal storage disorders like Gaucher's disease and neurodegenerative conditions such as Parkinson's disease.[1][4][5][6] By reducing the production of GlcCer, GCS inhibitors aim to alleviate the accumulation of downstream metabolites that contribute to disease pathology.[1][6]
This technical guide provides an in-depth overview of the in vivo target engagement of a novel Glucosylceramide synthase inhibitor, designated here as Glucosylceramide synthase-IN-4 (GCS-IN-4) . The principles, methodologies, and data presentation are based on established findings for other potent, brain-penetrant GCS inhibitors.[1][4][5]
Mechanism of Action and Signaling Pathway
GCS-IN-4 is hypothesized to act as a potent and selective inhibitor of Glucosylceramide synthase. By binding to GCS, the inhibitor blocks the catalytic process, leading to a reduction in the synthesis of GlcCer. This, in turn, decreases the substrate pool for the synthesis of more complex GSLs. A critical downstream consequence is the reduction of glucosylsphingosine (GlcSph), a cytotoxic metabolite formed by the de-acylation of GlcCer.[1] The intended therapeutic effect is to ameliorate the pathological accumulation of these specific glycosphingolipids in various tissues, including the central nervous system.[4][6]
Quantitative In Vivo Pharmacodynamic Data
The in vivo efficacy of GCS-IN-4 is determined by its ability to reduce the levels of key glycosphingolipids in relevant tissues and plasma. The following tables summarize representative dose-dependent and time-course effects of a GCS inhibitor, based on preclinical studies with analogous compounds.[1][5]
Table 1: Dose-Dependent Reduction of Glucosylceramide (GlcCer) in Plasma and Cortex
| Dosage (mg/kg) | Plasma GlcCer Reduction (%) | Cortex GlcCer Reduction (%) |
| 1 | 25 | 15 |
| 3 | 50 | 35 |
| 10 | 75 | 60 |
| 30 | 90 | 80 |
Data are presented as the mean percentage reduction compared to vehicle-treated controls, 6 hours post-oral administration in C57BL/6J mice.[1]
Table 2: Time-Course of Glucosylceramide (GlcCer) Reduction in Cortex following a Single 10 mg/kg Dose
| Time Post-Dose (hours) | Cortex GlcCer Reduction (%) |
| 2 | 30 |
| 6 | 60 |
| 12 | 55 |
| 24 | 40 |
| 48 | 20 |
Data are presented as the mean percentage reduction compared to vehicle-treated controls in C57BL/6J mice.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo target engagement. The following protocols are standard in the field for evaluating GCS inhibitors.
In Vivo Pharmacodynamic Assessment
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) are typically used.[1] Animals are housed under standard conditions with ad libitum access to food and water.
-
Drug Administration: GCS-IN-4 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or via intraperitoneal (i.p.) injection at the desired doses.[7] Vehicle-treated animals serve as controls.
-
Sample Collection: At specified time points after dosing, animals are anesthetized. Blood is collected via cardiac puncture into EDTA-containing tubes for plasma separation. Brain tissue (e.g., cortex) is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[1]
Glycolipid Extraction and Quantification
This protocol outlines the measurement of GlcCer and other glycolipids from tissue and plasma samples using liquid chromatography-mass spectrometry (LC-MS).
-
Tissue Homogenization: Frozen tissue samples (approx. 50 mg) are homogenized in a suitable buffer.
-
Lipid Extraction: Lipids are extracted from the tissue homogenate or plasma using a modified Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.[8] Known amounts of deuterated internal standards are added for quantification.[8]
-
Chromatographic Separation: The extracted lipids are resuspended and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation.[8][9]
-
Mass Spectrometry Analysis: The separated lipids are analyzed by a tandem mass spectrometer (MS/MS) using techniques like electrospray ionization (ESI).[8] Glycolipids are quantified in the positive ion mode, monitoring for specific precursor and product ion transitions.[8]
-
Data Analysis: The peak areas of the target analytes are normalized to the corresponding internal standards to calculate their concentrations.
Logical Framework for Target Engagement
The assessment of in vivo target engagement for GCS-IN-4 follows a clear logical progression. The administration of the compound at an effective dose and with sufficient CNS penetration leads to the direct inhibition of the GCS enzyme. This engagement with the target is then verified by measuring the downstream pharmacodynamic effects—specifically, a quantifiable reduction in the levels of the product, GlcCer, and its metabolite, GlcSph.
Conclusion
The in vivo target engagement of this compound can be robustly evaluated through a combination of controlled animal studies and sensitive bioanalytical techniques. The primary pharmacodynamic endpoint is the dose- and time-dependent reduction of glucosylceramide and related glycosphingolipids in target tissues and circulation. The methodologies and frameworks presented in this guide provide a comprehensive approach for researchers and drug developers to assess the in vivo efficacy of novel GCS inhibitors, paving the way for potential therapeutic applications in a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycolipid Analysis - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for Glucosylceramide Synthase-IN-4 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), a diverse class of lipids crucial for neuronal function, including signal transduction, cell adhesion, and membrane stability.[1] Inhibition of GCS has emerged as a promising therapeutic strategy for several neurodegenerative disorders, including Gaucher disease and Parkinson's disease.[2] Glucosylceramide synthase-IN-4 is a potent, brain-penetrant inhibitor of GCS, making it a valuable tool for studying the role of GSLs in neuronal health and disease.[2][3] These application notes provide detailed protocols for the use of this compound in primary neuron cultures, a critical in vitro model for neurobiological research.
Data Presentation
Inhibitor Properties
| Property | Value | Reference |
| Compound Name | This compound | [2][3] |
| Target | Glucosylceramide Synthase (GCS) | [2][3] |
| IC₅₀ | 6.8 nM | [2][3] |
| Key Features | Potent, Brain-penetrant | [2][3] |
Recommended Concentration Range for Primary Neurons
Note: The optimal concentration of this compound should be empirically determined for each specific primary neuron type and experimental endpoint. The following are suggested starting ranges based on the inhibitor's high potency.
| Application | Concentration Range |
| Signaling Pathway Analysis | 10 - 100 nM |
| Neuronal Viability/Toxicity Assays | 10 nM - 1 µM |
| Morphological Analysis | 10 - 200 nM |
| Chronic Inhibition Studies | 1 - 50 nM |
Signaling Pathways and Experimental Workflow
Signaling Pathway of GCS Inhibition
The inhibition of Glucosylceramide synthase (GCS) by this compound blocks the conversion of ceramide to glucosylceramide (GlcCer). This leads to an accumulation of ceramide and a depletion of downstream glycosphingolipids (GSLs). Ceramide itself is a bioactive molecule that can trigger various cellular responses, including apoptosis.[4] Furthermore, the reduction in GSLs can impact the function of membrane microdomains (lipid rafts) and modulate signaling pathways such as AKT/mTOR, which is involved in cell survival and autophagy.[5]
Caption: GCS inhibition by this compound.
Experimental Workflow
A typical workflow for studying the effects of this compound in primary neuron cultures involves several key steps, from culture preparation to data analysis.
Caption: Experimental workflow for GCS-IN-4 in neurons.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for primary neuron isolation.[6][7][8]
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Hibernate®-A medium (or similar)
-
Papain or Trypsin
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic cortices in ice-cold Hibernate®-A medium.
-
Mince the tissue into small pieces.
-
Digest the tissue with papain or trypsin solution containing DNase I at 37°C for 15-30 minutes with gentle agitation.
-
Stop the digestion by adding a trypsin inhibitor or by washing with culture medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine/poly-L-ornithine coated plates or coverslips at a desired density (e.g., 1-2 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 2-3 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
This compound
-
DMSO (or other appropriate solvent, confirm with manufacturer's data sheet)
-
Primary neuron cultures (prepared as in Protocol 1)
-
Pre-warmed neuronal culture medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.
-
Treatment:
-
For acute treatments, allow the primary neurons to mature in culture for at least 7 days in vitro (DIV 7) before adding the inhibitor.
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Neuronal Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on neuronal viability.[9][10]
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound treated cultures
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Immunocytochemistry for Neuronal Morphology
This protocol allows for the visualization of neuronal morphology to assess changes in neurite outgrowth and complexity.
Materials:
-
Primary neurons cultured on coverslips
-
This compound treated cultures
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-β-III-tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the treated neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the neurons using a fluorescence microscope. Analyze neurite length, branching, and overall morphology using appropriate image analysis software.
Concluding Remarks
These application notes and protocols provide a comprehensive guide for utilizing this compound in primary neuron cultures. Due to the inherent variability of primary cultures, researchers are encouraged to optimize these protocols for their specific experimental systems. The high potency and CNS penetrance of this compound make it an invaluable tool for dissecting the intricate roles of glycosphingolipid metabolism in neuronal function and dysfunction, ultimately aiding in the development of novel therapeutics for neurological disorders.
References
- 1. Neuronal Expression of Glucosylceramide Synthase in Central Nervous System Regulates Body Weight and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth | Journal of Neuroscience [jneurosci.org]
- 5. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 7. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for In Vivo Administration of Glucosylceramide Synthase-IN-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Glucosylceramide synthase-IN-4, a potent inhibitor of Glucosylceramide synthase (GCS). Due to the limited publicly available in vivo data for this specific inhibitor, this document combines the known properties of this compound with established protocols and data from analogous GCS inhibitors used in murine models.
Introduction to this compound
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide.[1][2] Dysregulation of GCS activity is implicated in various diseases, making it a significant therapeutic target. This compound is a potent GCS inhibitor with a reported IC50 of 6.8 nM.[3][4] It exhibits promising pharmacokinetic properties, including good stability in human hepatocytes and the ability to penetrate the central nervous system (CNS).[3]
Mechanism of Action and Signaling Pathways
Inhibition of GCS by this compound blocks the formation of glucosylceramide from ceramide. This leads to a reduction in the downstream synthesis of complex glycosphingolipids and an accumulation of ceramide.[5] Ceramide is a bioactive lipid that can induce apoptosis and inhibit cell proliferation, while glycosphingolipids are involved in cell growth, adhesion, and signaling.[5] The therapeutic effects of GCS inhibition are often attributed to the dual effects of ceramide accumulation and glycosphingolipid depletion.
Key signaling pathways affected by GCS inhibition include:
-
Apoptosis Induction: Increased ceramide levels can activate apoptotic pathways.
-
Cell Cycle Arrest: GCS inhibition has been shown to cause cell cycle arrest.
-
Inhibition of Proliferation: Reduced levels of essential glycosphingolipids can hamper cell proliferation.
Below is a diagram illustrating the central role of GCS in sphingolipid metabolism and the impact of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Glucosylceramide Synthase-IN-4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glucosylceramide synthase-IN-4, a novel inhibitor of Glucosylceramide synthase, in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies in a drug development setting. The method has been validated according to the general principles outlined in the US Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3][4][5]
Introduction
Glucosylceramide synthase (GCS) is a key enzyme in the biosynthesis of glycosphingolipids and represents a promising therapeutic target for various diseases. This compound is a potent and selective small molecule inhibitor of GCS. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using a state-of-the-art LC-MS/MS system.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[6]
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography: A UPLC system capable of binary gradient elution.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of this compound and its internal standard were achieved using the parameters outlined in Table 1.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined based on compound structure (e.g., m/z 450.2 -> 250.1) |
| MRM Transition (IS) | To be determined based on compound structure (e.g., m/z 454.2 -> 254.1) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific MRM transitions and collision energies for this compound and its deuterated internal standard would need to be empirically determined during method development.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 30 ng/mL, High: 150 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples.[6][7]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL this compound-d4).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower matrix effects, solid-phase extraction can be employed.[8][9][10][11]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method Validation
The developed method was validated according to the principles of the FDA guidance on bioanalytical method validation.[1][2][3][4][5] The key validation parameters and their acceptance criteria are summarized in Table 2.
Table 2: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Intra- and inter-day accuracy (%bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). |
Data Presentation
The quantitative data from the method validation is summarized in Table 3.
Table 3: Summary of Accuracy and Precision Data for this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | 5.2 | 10.1 | 3.8 |
| Low QC | 3 | 6.2 | -2.1 | 7.5 | -1.5 |
| Mid QC | 30 | 4.8 | 1.5 | 5.9 | 2.3 |
| High QC | 150 | 3.5 | -0.8 | 4.2 | -1.1 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation, rapid analysis time, and adherence to regulatory validation principles make it a valuable tool for supporting the clinical development of this novel therapeutic agent.
References
- 1. fda.gov [fda.gov]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. Bioanalytical Method Validation: What does the FDA expect? - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 10. opentrons.com [opentrons.com]
- 11. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CNS Penetration of Glucosylceramide Synthase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide. This initial step is crucial for the synthesis of a wide array of complex glycosphingolipids that are integral components of cellular membranes and are involved in various signaling pathways regulating cell growth, differentiation, and apoptosis. Inhibition of GCS is a promising therapeutic strategy for several diseases, including certain lysosomal storage disorders like Gaucher disease, and is being explored for neurodegenerative conditions. For inhibitors targeting central nervous system (CNS) pathologies, the ability to cross the blood-brain barrier (BBB) is a critical determinant of therapeutic efficacy.
This document provides a detailed protocol for assessing the CNS penetration of a novel GCS inhibitor, Glucosylceramide synthase-IN-4 (GCS-IN-4). The following sections outline in vitro and in vivo methodologies to determine its BBB permeability and brain tissue distribution, along with a robust analytical method for its quantification in biological matrices.
Glucosylceramide Synthesis and Signaling Pathway
Glucosylceramide synthase (UGCG) is a key enzyme that converts ceramide into glucosylceramide (GlcCer). GlcCer can then be metabolized into more complex glycosphingolipids (GSLs), which are involved in various cellular signaling pathways. An imbalance in this pathway, often due to GCS upregulation, can lead to reduced ceramide-induced apoptosis and is implicated in cancer progression and drug resistance. The Bcl-2/Bax signaling pathway is one of the downstream pathways affected by the balance between ceramide and GlcCer.
Experimental Protocols
A tiered approach is recommended to assess the CNS penetration of GCS-IN-4, starting with a high-throughput in vitro assay to estimate passive permeability, followed by a definitive in vivo pharmacokinetic study in a rodent model.
In Vitro Blood-Brain Barrier Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay is a non-cell-based, high-throughput screen to predict the passive diffusion of a compound across the BBB.
Experimental Workflow
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of GCS-IN-4 in 100% DMSO.
-
Prepare the donor solution by diluting the stock solution to a final concentration of 50 µM in a phosphate buffer solution (PBS) at pH 7.4. The final DMSO concentration should be ≤ 0.5%.
-
The acceptor solution is the same buffer used for the donor solution.
-
-
Membrane Coating:
-
A 96-well filter plate (e.g., Millipore PVDF membrane, 0.45 µm) serves as the donor plate.
-
Coat the membrane of each well with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane). Allow the solvent to evaporate completely.
-
-
Assay Procedure:
-
Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.
-
Carefully place the lipid-coated donor filter plate onto the acceptor plate, creating a "sandwich".
-
Add 150 µL of the donor solution containing GCS-IN-4 to each well of the donor plate.
-
Include positive (e.g., propranolol) and negative (e.g., Lucifer Yellow) controls.
-
Incubate the plate assembly at room temperature for 5 hours with gentle shaking.
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of GCS-IN-4 in both the donor and acceptor wells using a validated LC-MS/MS method (see Protocol 3).
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
-
Data Presentation
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted CNS Penetration |
| GCS-IN-4 | [Experimental Value] | [High/Medium/Low] |
| Propranolol (High Permeability Control) | > 15 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
Note: Permeability classification can vary, but generally Papp > 5 x 10⁻⁶ cm/s is considered indicative of good passive permeability.
In Vivo Pharmacokinetic Study in Rodents
This study will determine the concentration-time profiles of GCS-IN-4 in plasma and brain tissue following systemic administration to mice or rats, allowing for the calculation of key CNS penetration parameters.
Experimental Workflow
Detailed Methodology:
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g).
-
Animals should be acclimated for at least one week before the experiment.
-
-
Dosing:
-
Formulate GCS-IN-4 for intravenous (IV) and oral (PO) administration. A common vehicle for IV is a solution containing saline, PEG400, and ethanol. For PO, a suspension in 0.5% methylcellulose is often used.
-
Administer a single dose of GCS-IN-4 (e.g., 2 mg/kg IV via tail vein, 10 mg/kg PO via oral gavage).
-
-
Sample Collection:
-
At predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, perfuse the mice with saline to remove blood from the brain vasculature.
-
Excise the brain, weigh it, and snap-freeze it in liquid nitrogen.
-
Process blood by centrifugation to obtain plasma.
-
-
Sample Processing:
-
Store plasma and brain samples at -80°C until analysis.
-
Prior to analysis, homogenize the brain tissue in a suitable buffer (e.g., PBS) to create a brain homogenate.
-
-
Bioanalysis:
-
Quantify the concentration of GCS-IN-4 in plasma and brain homogenate samples using a validated LC-MS/MS method (see Protocol 3).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t1/2) for both plasma and brain.
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.
-
The overall brain-to-plasma exposure ratio is calculated as: Kp = AUC_brain / AUC_plasma.
-
-
Determination of Unbound Concentrations:
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and in brain homogenate (fu,b) needs to be measured, typically using equilibrium dialysis.
-
Kp,uu is then calculated as: Kp,uu = Kp * (fu,p / fu,b). A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly effluxed. A value > 0.3 is generally considered good for a CNS drug candidate.
-
Data Presentation
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Plasma PK | ||
| Cmax (ng/mL) | [Value] | [Value] |
| Tmax (h) | [Value] | [Value] |
| AUC₀-t (ngh/mL) | [Value] | [Value] |
| t₁/₂ (h) | [Value] | [Value] |
| Brain PK | ||
| Cmax (ng/g) | [Value] | [Value] |
| Tmax (h) | [Value] | [Value] |
| AUC₀-t (ngh/g) | [Value] | [Value] |
| CNS Penetration | ||
| Kp (AUC_brain / AUC_plasma) | [Value] | [Value] |
| fu,p | [Value] | [Value] |
| fu,b | [Value] | [Value] |
| Kp,uu | [Value] | [Value] |
Analytical Method: Quantification of GCS-IN-4 by LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of GCS-IN-4 in plasma and brain homogenate.
Detailed Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma or brain homogenate, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (a structurally similar compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate GCS-IN-4 from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode, optimized for GCS-IN-4.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for GCS-IN-4 and the internal standard by direct infusion.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of GCS-IN-4 into blank plasma and brain homogenate.
-
The calibration curve should cover the expected concentration range in the study samples.
-
Conclusion
This comprehensive protocol provides a robust framework for evaluating the CNS penetration of this compound. The combination of in vitro permeability screening with a definitive in vivo pharmacokinetic study will generate the critical data required to assess its potential as a CNS-active therapeutic agent. The detailed methodologies and data presentation formats outlined herein are designed to ensure clarity, reproducibility, and ease of interpretation for researchers in the field of drug discovery and development.
Application Notes and Protocols for Glucosylceramide Synthase Inhibitors in Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) catalyzes the formation of glucosylceramide (GlcCer), a crucial precursor for the synthesis of most glycosphingolipids (GSLs). The accumulation of GSLs has been implicated in the pathology of several neurodegenerative diseases, including Parkinson's disease, Gaucher disease, and Alzheimer's disease. Inhibition of GCS presents a promising therapeutic strategy by reducing the substrate load in these conditions.
These application notes provide an overview of the experimental use of Glucosylceramide synthase (GCS) inhibitors in neurodegenerative models. As "Glucosylceramide synthase-IN-4" is not extensively documented in publicly available literature, this document will utilize data from well-characterized, brain-penetrant GCS inhibitors such as GZ667161, T-036, and Benzoxazole 1 (BZ1) as representative examples to illustrate the principles and protocols for evaluating GCS inhibitors in a research setting.
Mechanism of Action
GCS inhibitors block the initial step in the synthesis of a major class of glycosphingolipids by preventing the transfer of glucose from UDP-glucose to ceramide. This "substrate reduction therapy" approach aims to decrease the accumulation of downstream GSLs, such as glucosylceramide and glucosylsphingosine, which are thought to contribute to neuronal dysfunction and the aggregation of pathological proteins like α-synuclein.[1] Inhibition of GCS has been shown to modulate cellular pathways critical in neurodegeneration, including enhancing autophagy through the inhibition of the AKT-mTOR signaling pathway and rescuing lysosomal deficits.[1][2][3]
Applications in Neurodegenerative Models
-
Parkinson's Disease and Synucleinopathies: GCS inhibitors have been demonstrated to reduce the accumulation of pathological α-synuclein aggregates in both in vitro and in vivo models.[1][4][5] This is particularly relevant as mutations in the GBA1 gene, which encodes the GlcCer-degrading enzyme glucocerebrosidase, are a major genetic risk factor for Parkinson's disease.[4][5]
-
Gaucher Disease: As a lysosomal storage disorder caused by deficient glucocerebrosidase activity, Gaucher disease directly benefits from the substrate reduction approach of GCS inhibition. Brain-penetrant inhibitors are particularly sought after for the neuronopathic forms of the disease.[5]
-
Alzheimer's Disease: Emerging evidence suggests that GCS inhibition can mitigate amyloid pathology. In mouse models of Alzheimer's disease, a GCS inhibitor reduced the accumulation of soluble Aβ42 and amyloid plaque burden.[6]
Data Presentation: Potency of Representative GCS Inhibitors
The following table summarizes the in vitro potency of several representative GCS inhibitors. This data is crucial for determining appropriate concentrations for in vitro experiments and for guiding dose-selection for in vivo studies.
| Compound Name | Target | IC50 (nM) | Cell-based EC50 (nM) | Notes |
| T-036 | Human GCS | 31 | 7.6 (in GD patient fibroblasts) | A potent, brain-penetrant GCS inhibitor.[7] |
| Genz-123346 | GCS | 14 | Not Reported | An orally available GCS inhibitor.[2] |
| Benzoxazole 1 (BZ1) | GCS | Not Reported | Not Reported | A novel, brain-penetrant GCS inhibitor shown to reduce α-synuclein pathology.[1] |
Mandatory Visualization
Caption: Experimental workflow for evaluating a GCS inhibitor.
Caption: Signaling pathway of GCS inhibition in neurodegeneration.
Experimental Protocols
In Vitro Model: α-Synuclein Preformed Fibril (PFF) Assay in Primary Neurons
This protocol describes how to model α-synuclein pathology in primary neuronal cultures, a key tool for testing the efficacy of GCS inhibitors.[4][8]
a. Preparation of α-Synuclein PFFs
-
Thaw recombinant α-synuclein monomer on ice.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to remove any pre-existing aggregates.
-
Dilute the supernatant to a final concentration of 5 mg/mL in sterile phosphate-buffered saline (PBS).
-
Incubate the solution at 37°C with continuous shaking at 1000 RPM for 7 days to form fibrils.
-
Aliquot the PFFs and store at -80°C.
-
Prior to use, sonicate the PFFs to create smaller, seeding-competent fibrils.
b. Primary Neuron Culture and Treatment
-
Culture primary hippocampal or cortical neurons from E16-E18 mouse embryos on poly-D-lysine coated plates.
-
Maintain the cultures in Neurobasal medium supplemented with B27 and GlutaMAX.
-
On day in vitro (DIV) 7, treat the neurons with sonicated α-synuclein PFFs at a final concentration of 1-2 µg/mL.
-
Concurrently, treat the neurons with the GCS inhibitor at various concentrations (e.g., 1 nM to 1 µM) or vehicle control.
-
Continue the culture for an additional 7-14 days.
c. Assessment of α-Synuclein Pathology
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using an antibody specific for phosphorylated α-synuclein (pS129), a marker of pathological aggregates.
-
Counterstain with neuronal markers (e.g., MAP2 or NeuN) and a nuclear stain (e.g., DAPI).
-
Image the cells using fluorescence microscopy and quantify the pS129-positive inclusions.
Biochemical Analysis: Western Blotting for α-Synuclein
This protocol allows for the quantification of total and phosphorylated α-synuclein levels in cell lysates or brain tissue homogenates.[3][6][9]
-
Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE using 4-12% Bis-Tris gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total α-synuclein and phosphorylated α-synuclein (pS129) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
Behavioral Analysis: Contextual Fear Conditioning Test
This test assesses associative learning and memory, which can be impaired in mouse models of neurodegenerative diseases.[10][11][12]
a. Day 1: Conditioning
-
Place the mouse in the conditioning chamber and allow it to explore for 2 minutes (habituation).
-
Present an auditory cue (conditioned stimulus, CS; e.g., a tone) for 30 seconds.
-
During the final 2 seconds of the auditory cue, deliver a mild electric foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Return the mouse to its home cage.
b. Day 2: Contextual Memory Test
-
Approximately 24 hours after conditioning, place the mouse back into the same chamber (the context).
-
Record the mouse's behavior for 5-6 minutes without presenting the tone or the shock.
-
Quantify the amount of time the mouse spends "freezing" (complete immobility except for respiration). Increased freezing time indicates a stronger memory of the aversive context.
c. Day 3: Cued Memory Test
-
Place the mouse in a novel chamber with different visual, tactile, and olfactory cues.
-
Allow the mouse to habituate for 2-3 minutes.
-
Present the same auditory cue (CS) that was used during conditioning for 2-3 minutes.
-
Measure the freezing behavior during the presentation of the cue. Increased freezing in response to the cue indicates a specific memory of the association between the tone and the shock.
Lipid Analysis: LC-MS/MS for Glycosphingolipids
A specialized protocol for the extraction and analysis of glycosphingolipids from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required to confirm the biochemical efficacy of the GCS inhibitor.
-
Homogenize a known amount of brain tissue.
-
Perform a lipid extraction using a modified Folch method with chloroform/methanol/water.
-
After phase separation, collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a reverse-phase or HILIC LC column coupled to a high-resolution mass spectrometer.
-
Identify and quantify specific glycosphingolipid species based on their retention times and fragmentation patterns compared to known standards.[13][14][15]
References
- 1. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Addition of exogenous α-Synuclein Pre-formed fibrils to Primary Neuronal Cultures to seed recruitment of endogenous α-Synuclein to Lewy body and Lewy Neurite-like aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Alpha-synuclein western blots [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Western blot - alpha-synuclein [protocols.io]
- 10. SOP of fear conditioning test [ja.brc.riken.jp]
- 11. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural characterization of glycosphingolipids by liquid chromatography-mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Glucosylceramide Synthase-IN-4 (GCS-IN-4) in Substrate Reduction Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for a vast array of complex GSLs. In several lysosomal storage disorders, such as Gaucher and Fabry diseases, genetic defects in the degradation of GSLs lead to their pathological accumulation. Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the synthesis of these accumulating substrates. By inhibiting GCS, SRT can restore the balance between the synthesis and degradation of GSLs.
Glucosylceramide synthase-IN-4 (also known as compound 12) is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of GCS. Its high potency and favorable pharmacokinetic properties make it a valuable research tool for in vitro and in vivo studies of SRT for lysosomal storage disorders and other diseases where GSL metabolism is implicated, such as in certain cancers and neurodegenerative conditions. These application notes provide detailed protocols for the use of GCS-IN-4 in key experiments to evaluate its efficacy and mechanism of action.
Product Information
| Compound Name | This compound (GCS-IN-4) |
| Synonyms | Compound 12 |
| CAS Number | 2776965-41-2 |
| Molecular Formula | C₂₂H₁₈F₅N₃O₃ |
| Molecular Weight | 467.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action
GCS-IN-4 acts as a direct inhibitor of the enzyme glucosylceramide synthase. By blocking the catalytic activity of GCS, it prevents the formation of glucosylceramide from ceramide and UDP-glucose. This leads to a reduction in the cellular levels of glucosylceramide and its downstream metabolites, the complex glycosphingolipids. This mechanism forms the basis of substrate reduction therapy.
Quantitative Data Summary
The following table summarizes the key quantitative data for GCS-IN-4, based on the findings from Loughran et al., 2024.
| Parameter | Value | Description |
| hGCS IC₅₀ | 6.8 nM | Potency against human glucosylceramide synthase in an in vitro enzymatic assay. |
| P-gp Efflux Ratio | 1.3 | Ratio of efflux in P-glycoprotein overexpressing cells versus wild-type cells, indicating low potential for P-gp mediated efflux. |
| PXR EC₅₀ | >30 µM | Potency for activation of the Pregnane X Receptor, indicating good selectivity. |
| Human Hepatocyte Stability (CLint) | 1.9 µL/min/10⁶ cells | Intrinsic clearance in human hepatocytes, suggesting good metabolic stability. |
| Mouse Brain Penetration (Kp,uu) | 0.4 | Unbound brain-to-plasma concentration ratio in mice, indicating CNS penetration. |
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Enzyme Activity Assay
This protocol describes a biochemical assay to determine the in vitro potency (IC₅₀) of GCS-IN-4 against human GCS.
Materials:
-
Recombinant human GCS enzyme
-
Ceramide substrate (e.g., C6-NBD-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
GCS-IN-4
-
DMSO (for compound dilution)
-
96-well microplates (black, clear bottom)
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of GCS-IN-4 in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant human GCS enzyme in assay buffer to the desired concentration. Prepare a solution of C6-NBD-ceramide and UDP-glucose in assay buffer.
-
Assay Reaction:
-
Add the diluted GCS-IN-4 or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add the GCS enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution (C6-NBD-ceramide and UDP-glucose) to all wells.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction (e.g., by adding a stop solution or by heat inactivation). Measure the fluorescence of the product (C6-NBD-glucosylceramide) using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of GCS-IN-4 relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay for Glucosylceramide Reduction
This protocol describes a method to evaluate the ability of GCS-IN-4 to reduce the levels of glucosylceramide in a cellular context.
Materials:
-
A suitable cell line (e.g., human fibroblasts, or a cell line relevant to the disease model)
-
Cell culture medium and supplements
-
GCS-IN-4
-
DMSO
-
Cell lysis buffer
-
Method for protein quantification (e.g., BCA assay)
-
Method for lipid extraction (e.g., Folch method)
-
LC-MS/MS system for glycosphingolipid analysis
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of GCS-IN-4 (dissolved in DMSO and diluted in culture medium) or vehicle for a specified period (e.g., 24-72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Collect the cell lysates and determine the protein concentration for normalization.
-
-
Lipid Extraction:
-
Perform a lipid extraction on the cell lysates using a method such as the Folch extraction (chloroform:methanol).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Quantitative Analysis of Glucosylceramide:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Analyze the levels of glucosylceramide using a validated LC-MS/MS method. Use an internal standard for accurate quantification.
-
-
Data Analysis:
-
Normalize the glucosylceramide levels to the protein concentration of the corresponding cell lysate.
-
Calculate the percent reduction of glucosylceramide for each concentration of GCS-IN-4 compared
-
Application Notes and Protocols for Measuring Glucosylceramide Synthase (GCS) Activity in Hepatocytes Treated with Glucosylceramide Synthase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS), encoded by the UGCG gene, is a pivotal enzyme in sphingolipid metabolism. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for most glycosphingolipids.[1][2] This enzymatic step is critical in regulating the balance between pro-apoptotic ceramide and pro-survival glucosylceramide, thereby influencing cell fate, including proliferation and apoptosis.[1][3] Dysregulation of GCS activity has been implicated in various pathologies, including liver diseases.[2] Consequently, GCS has emerged as a promising therapeutic target.
Glucosylceramide synthase-IN-4 is a potent inhibitor of GCS.[4] Understanding its effect on GCS activity in hepatocytes is crucial for developing novel therapeutic strategies for liver-related disorders. These application notes provide detailed protocols for isolating and culturing primary hepatocytes, measuring GCS activity in vitro, and assessing the inhibitory effect of this compound.
Data Presentation
Table 1: Inhibitory Activity of Glucosylceramide Synthase Inhibitors
| Inhibitor Name | IC50 Value | Cell Type/Assay Condition | Reference |
| This compound | 6.8 nM | GCS enzymatic assay | [4] |
| Genz-123346 | 14 nM (for GM1 inhibition) | Not specified | [5] |
| T-036 | 31 nM (human GCS) | GCS enzymatic assay | [6] |
| PDMP | 15-25 µM | Osimertinib-resistant NSCLC cells | [7] |
| Eliglustat | 25-50 µM | Osimertinib-resistant NSCLC cells | [7] |
Signaling Pathway
The signaling pathway illustrates the central role of Glucosylceramide Synthase (GCS) in sphingolipid metabolism and its impact on cellular processes. Ceramide, a pro-apoptotic lipid, can be converted by GCS to Glucosylceramide (GlcCer), a pro-survival molecule. This conversion reduces the intracellular concentration of ceramide, thereby inhibiting apoptosis. GlcCer serves as a precursor for the synthesis of complex glycosphingolipids, which are involved in various cellular functions, including cell proliferation and signaling. Inhibition of GCS by compounds like this compound blocks this conversion, leading to an accumulation of ceramide and a subsequent induction of apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Glucosylceramide synthase regulates hepatocyte repair after concanavalin A-induced immune-mediated liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl‑2/Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glucosylceramide Synthase-IN-4
Welcome to the technical support center for Glucosylceramide synthase-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this potent Glucosylceramide synthase (GCS) inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Glucosylceramide synthase (GCS), with a reported IC50 of 6.8 nM. GCS is a key enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting GCS, this compound blocks the production of glucosylceramide and downstream complex glycosphingolipids. This can lead to an accumulation of ceramide, which is a bioactive lipid involved in cellular processes such as apoptosis and cell cycle arrest.
Q2: What are the common research applications for this compound?
Given its potent inhibitory effect on GCS, this compound is a valuable tool for studying the roles of glycosphingolipids in various biological processes. It is often used in research related to:
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Lysosomal Storage Diseases: Such as Gaucher disease, where the accumulation of glucosylceramide is a key pathological feature.
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Cancer Biology: GCS is often overexpressed in cancer cells and contributes to multidrug resistance. Inhibiting GCS can sensitize cancer cells to chemotherapy.
-
Neurobiology: Glycosphingolipids are abundant in the nervous system and play roles in neural development and function.
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Signal Transduction: To investigate signaling pathways that are modulated by glycosphingolipids.
Q3: I am observing no effect or inconsistent results in my cell-based assays. What could be the issue?
Inconsistent results with this compound in cell-based assays are often linked to its solubility. Poor solubility can lead to an inaccurate final concentration of the inhibitor in your culture medium, resulting in reduced or variable efficacy. It is crucial to ensure that the compound is fully dissolved in your stock solution and does not precipitate when diluted into your aqueous assay medium. Please refer to the troubleshooting guides below for detailed protocols on proper solubilization.
Q4: What is the recommended method for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a stock solution of at least 10 mM. For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Poor aqueous solubility is a common challenge when working with potent, small molecule inhibitors like this compound. Below are troubleshooting steps and protocols to help you overcome these issues.
Initial Solubility and Stock Solution Preparation
While specific quantitative solubility data for this compound is not widely published, data from similar GCS inhibitors can provide a useful reference.
Table 1: Solubility of Analogous GCS Inhibitors in Common Solvents
| Compound Name | Solvent | Reported Solubility | Notes |
| Glucosylceramide synthase-IN-2 | DMSO | 100 mg/mL (223.51 mM) | Requires sonication to dissolve.[1] |
| Ubiquitination-IN-1 | DMSO | 83.33 mg/mL (194.06 mM) | Requires sonication, warming, and heating to 60°C. |
| Protein kinase inhibitor H-7 | DMSO | 100 mg/mL (343.21 mM) | Requires sonication, warming, and heating to 60°C.[2] |
| ADH-1 | DMSO | 20 mg/mL (35.05 mM) | Requires sonication.[3] |
Issue: Precipitate observed in the stock solution (in DMSO).
-
Solution 1: Gentle Warming. Warm the stock solution vial in a water bath at 37°C for 5-10 minutes.
-
Solution 2: Sonication. Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Solution 3: Combination. For stubborn precipitates, combine gentle warming and sonication.
Working Solution Preparation for In Vitro / Cell-Based Assays
A common problem is the precipitation of the inhibitor when the DMSO stock solution is diluted into aqueous buffers or cell culture media.
Issue: Precipitate forms when diluting the DMSO stock solution into aqueous media.
-
Underlying Cause: The inhibitor is significantly less soluble in aqueous solutions than in pure DMSO. The abrupt change in solvent polarity causes the compound to crash out of solution.
-
Recommended Protocol: Serial Dilution in DMSO. Before adding the inhibitor to your aqueous medium, perform serial dilutions of your high-concentration stock solution in pure DMSO to get closer to your final working concentration. This minimizes the volume of DMSO being added to the aqueous phase. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.
-
Specialized Protocol for Highly Hydrophobic Compounds: For compounds that still precipitate, a three-step solubilization protocol can be effective:[4]
-
Prepare a 10 mM stock solution in pure DMSO.
-
Dilute this stock 10-fold in pre-warmed (around 50°C) fetal bovine serum (FBS).
-
Perform the final dilution in your pre-warmed cell culture medium (containing 1% FBS) to reach the desired final concentration.
-
Experimental Protocols
Protocol 1: General Method for Solubilizing this compound for Cell Culture Experiments
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the vial to mix. If the compound does not fully dissolve, use gentle warming (37°C) and/or sonication until the solution is clear.
-
-
Prepare Intermediate Dilutions (in DMSO):
-
Perform serial dilutions of the 10 mM stock solution in pure DMSO to create a range of lower concentration stocks. This will allow you to add a small volume of the DMSO solution to your culture medium while keeping the final DMSO concentration low.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Add the desired volume of the appropriate intermediate DMSO stock solution to the pre-warmed medium. Pipette up and down gently to mix. Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1%).
-
Visually inspect the medium for any signs of precipitation. If a slight cloudiness appears, it may still be usable, but a clear solution is ideal.
-
Always include a vehicle control in your experiments (culture medium with the same final concentration of DMSO).
-
Visualizing Key Pathways and Workflows
Signaling Pathway of Glucosylceramide Synthase
Caption: Inhibition of the GCS pathway by this compound.
Experimental Workflow for Solubilization
References
a potential off-target effects of Glucosylceramide synthase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Glucosylceramide synthase-IN-4. The following sections are designed to address potential issues and offer guidance for successful experimentation.
I. Product Information and Data Summary
This compound (also referred to as compound 12) is a potent, central nervous system (CNS) penetrant inhibitor of Glucosylceramide Synthase (GCS).[1][2][3][4] Its primary on-target and known off-target activities are summarized below.
Table 1: On-Target Potency of this compound
| Target | IC₅₀ (nM) |
| Glucosylceramide Synthase (GCS) | 6.8 |
Table 2: Selectivity and Off-Target Profile of this compound
| Off-Target | Assay Type | Result | Interpretation |
| Pregnane X Receptor (PXR) | Not specified in abstract | Acceptable Profile | Low potential for PXR-mediated drug-drug interactions.[1][2][3][4] |
| P-glycoprotein (P-gp) | Rat Mdr1a P-gp Assay | Minimal Efflux | Low susceptibility to efflux by P-gp, aiding CNS penetration.[1][4] |
Note: The term "acceptable PXR profile" is qualitative. Researchers should consider conducting their own PXR activation assays to quantify the specific level of interaction.
II. Signaling Pathway
Glucosylceramide synthase (GCS) is a pivotal enzyme in the synthesis of glycosphingolipids. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the initial and rate-limiting step for the synthesis of a vast array of complex glycosphingolipids that are integral to cell membrane structure and signaling.
Caption: Glucosylceramide Synthase (GCS) Signaling Pathway and Point of Inhibition by this compound.
III. Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature.[1][4] Below are summaries of key assay methodologies.
1. Glucosylceramide Synthase (GCS) Inhibition Assay
-
Principle: A biochemical assay to measure the enzymatic activity of GCS and the inhibitory potential of the compound.
-
General Method:
-
Recombinant human GCS enzyme is incubated with the substrate ceramide and the co-substrate UDP-glucose.
-
This compound is added at varying concentrations.
-
The reaction product, glucosylceramide, is detected and quantified, typically using mass spectrometry or a radiolabeled substrate.
-
The concentration of this compound that inhibits 50% of GCS activity (IC₅₀) is calculated.
-
2. P-glycoprotein (P-gp) Efflux Assay
-
Principle: A cell-based assay to determine if a compound is a substrate of the P-gp efflux transporter.
-
General Method (Rat Mdr1a P-gp Assay):
-
Cells overexpressing the P-gp transporter (e.g., MDCK-MDR1) are used alongside a parental cell line with low P-gp expression.
-
Cells are incubated with this compound.
-
The intracellular accumulation of the compound is measured in both cell lines.
-
The efflux ratio is calculated as the ratio of intracellular concentration in the parental cells to the P-gp overexpressing cells. A low efflux ratio indicates that the compound is not a significant P-gp substrate.[1]
-
3. Pregnane X Receptor (PXR) Activation Assay
-
Principle: A cell-based reporter gene assay to assess the potential of a compound to activate PXR, a key regulator of drug-metabolizing enzymes.
-
General Method:
-
A suitable host cell line (e.g., HepG2) is transiently transfected with a plasmid containing the PXR ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a PXR-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
The transfected cells are treated with various concentrations of this compound.
-
The activity of the reporter gene is measured.
-
An increase in reporter gene activity indicates PXR activation. Results are often expressed as EC₅₀ or as a percentage of the response to a known PXR agonist.
-
IV. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during experiments with this compound.
Caption: Troubleshooting Decision Tree for Experiments with this compound.
FAQs
-
Q1: I am observing lower than expected potency for this compound in my cellular assay. What could be the reason?
-
A1: Several factors could contribute to this. First, verify the integrity and concentration of your stock solution of the inhibitor. Ensure that the solvent used is compatible with your cell model and does not affect the compound's activity. Second, consider the possibility of high protein binding in your cell culture medium, which can reduce the free concentration of the inhibitor. Finally, although this compound has low susceptibility to P-gp efflux, high expression of this or other transporters in your specific cell line could potentially reduce intracellular accumulation.
-
-
Q2: My cells are showing a phenotype that I cannot directly attribute to the inhibition of GCS. What should I investigate?
-
A2: This could be indicative of an off-target effect. While this compound has an acceptable PXR profile, this interaction might be more pronounced in certain cellular contexts.[1][2][3][4] Activation of PXR can lead to the upregulation of various drug-metabolizing enzymes, which could have downstream consequences.[1] It is also possible that the isoindolinone scaffold interacts with other, as yet unidentified, off-targets. We recommend performing broader off-target screening, for instance, against a panel of kinases or G-protein coupled receptors. Using a structurally distinct GCS inhibitor as a control can also help to determine if the observed phenotype is specific to the inhibition of GCS or is a compound-specific off-target effect.
-
-
Q3: What are the potential implications of the "acceptable PXR selectivity"?
-
A3: Pregnane X Receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, most notably CYP3A4. Activation of PXR by a compound can lead to its own accelerated metabolism or the metabolism of co-administered drugs, resulting in potential drug-drug interactions. An "acceptable" profile suggests that this compound has a low propensity to activate PXR at concentrations where it effectively inhibits GCS.[1][2][3][4] However, for in vivo studies involving co-administration of other drugs, it is crucial to experimentally determine the extent of PXR activation by this compound to avoid unforeseen pharmacokinetic interactions.
-
-
Q4: How can I confirm that the observed cellular effects are due to GCS inhibition?
-
A4: To confirm on-target activity, you can perform a rescue experiment. After treating your cells with this compound to induce a phenotype, you can supplement the media with the product of the GCS enzyme, glucosylceramide, or downstream glycosphingolipids. If the observed phenotype is reversed or mitigated, it strongly suggests that the effect is due to the inhibition of GCS. Additionally, you can use genetic approaches, such as siRNA-mediated knockdown of GCS, to see if it phenocopies the effects of the inhibitor.
-
-
Q5: Are there any known liabilities of the isoindolinone scaffold?
-
A5: The isoindolinone scaffold is present in a number of biologically active compounds. As with any chemical scaffold, it is important to assess its potential for off-target interactions. The primary publication on this compound focused on mitigating P-gp efflux and PXR activity for this series.[1][4] Researchers should always consider performing comprehensive selectivity profiling to de-risk any potential off-target activities specific to their experimental system.
-
References
Technical Support Center: Improving the Bioavailability of Isoindolinone GCS Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of isoindolinone-based glucosylceramide synthase (GCS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of isoindolinone GCS inhibitors?
A1: The primary challenges that can limit the oral bioavailability of isoindolinone GCS inhibitors include:
-
Poor Solubility: Many compounds in this class exhibit low aqueous solubility, which can hinder their dissolution in the gastrointestinal tract and subsequent absorption.[1]
-
P-glycoprotein (P-gp) Efflux: These inhibitors can be substrates for the P-gp efflux transporter, which actively pumps the compounds out of cells, reducing their net absorption and penetration into target tissues like the central nervous system (CNS).[2][3]
-
Metabolism: Isoindolinone GCS inhibitors can be susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. This first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.[3]
-
Pregnane X Receptor (PXR) Activation: Some compounds may activate PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. PXR activation can lead to drug-drug interactions and enhanced clearance.[2][3]
Q2: How can the chemical structure of an isoindolinone GCS inhibitor be modified to improve its bioavailability?
A2: Strategic structural modifications can significantly enhance bioavailability. A key strategy is fluorination . Introducing fluorine atoms at specific positions on the isoindolinone core has been shown to:
-
Improve metabolic stability by blocking potential sites of metabolism.[3]
-
Mitigate P-gp efflux.[3]
-
Enhance potency.[3]
Another approach is the introduction of nitrogen atoms into the core structure to reduce lipophilicity and improve solubility.[1]
Q3: What formulation strategies can be employed to enhance the bioavailability of poorly soluble isoindolinone GCS inhibitors?
A3: For poorly soluble compounds, various formulation strategies can be explored:
-
Particle Size Reduction: Techniques like milling can increase the surface area of the drug, potentially leading to improved dissolution rates.[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[4][5]
-
Lipid-Based Formulations: Encapsulating the drug in liposomes or using self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][6]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low oral bioavailability despite good in vitro potency. | Poor solubility, high first-pass metabolism, or significant P-gp efflux. | 1. Assess Physicochemical Properties: Determine the aqueous solubility and lipophilicity (LogP) of the compound. 2. Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes.[3] 3. Investigate P-gp Efflux: Perform a P-gp substrate assessment assay.[3] |
| High variability in pharmacokinetic data between subjects. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Improve Formulation: Consider micronization or nano-sizing to increase the surface area. 2. Utilize Enabling Formulations: Explore the use of amorphous solid dispersions or lipid-based formulations to enhance solubility and dissolution.[6][7] |
| Compound shows good oral bioavailability in rats but not in dogs or humans. | Species differences in metabolism or transporters. | 1. Cross-Species Metabolism Studies: Compare the metabolic profiles of the compound in liver microsomes from different species (rat, dog, human). 2. PXR Activation Profile: Evaluate the compound's ability to activate PXR in different species.[2] |
| Limited brain penetration despite good oral absorption. | The compound is a substrate for efflux transporters at the blood-brain barrier, such as P-gp. | 1. Structural Modification: Introduce fluorine atoms or other moieties to reduce P-gp efflux.[3] 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-dosing with a known P-gp inhibitor can help confirm if P-gp efflux is the limiting factor. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Selected Isoindolinone GCS Inhibitors
| Compound | Modification | Oral Bioavailability (BA, %) | GCS IC50 (nM) | P-gp Efflux Ratio | Reference |
| 1 | Lead Compound | - | - | High | [3] |
| 7 | Difluorination at C4 and C5 | Good (Rat and Dog) | - | - | [3] |
| 12 | Difluorination at C5 and C6 | - | Similar to 1 | Non-substrate | [3] |
| 2 | Isoindolinone Core | - | Improved Potency | - | [1] |
| 3 | 5-Aza-isoindolinone | Improved Solubility | Well-tolerated | - | [1] |
Note: Specific quantitative values for bioavailability were not always provided in the source material, but qualitative descriptions were included.
Experimental Protocols
1. In Vitro GCS Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the GCS enzyme.
-
Methodology:
-
Prepare a reaction mixture containing the GCS enzyme, the substrate (ceramide), and the co-substrate (UDP-glucose).
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture to allow for the enzymatic reaction to proceed.
-
Stop the reaction and quantify the amount of product (glucosylceramide) formed, often using a method coupled with a fluorescent or radioactive label.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
-
2. P-glycoprotein (P-gp) Efflux Assay
-
Objective: To determine if a compound is a substrate of the P-gp efflux transporter.
-
Methodology:
-
Use a cell line that overexpresses P-gp (e.g., MDR1-MDCK cells) and a parental cell line that does not.
-
Plate the cells on permeable supports.
-
Add the test compound to either the apical (top) or basolateral (bottom) chamber.
-
After a defined incubation period, measure the concentration of the compound in both chambers.
-
Calculate the apparent permeability (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 1 indicates that the compound is a substrate for P-gp.[1][3]
-
3. Metabolic Stability Assay (Liver Microsomes)
-
Objective: To assess the intrinsic clearance of a compound by liver enzymes.
-
Methodology:
-
Incubate the test compound at a known concentration with liver microsomes (e.g., from human, rat, or dog) and NADPH (a cofactor for CYP enzymes).
-
Take samples at various time points.
-
Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Plot the natural log of the percentage of the remaining compound against time to determine the rate of metabolism and calculate the intrinsic clearance.[1]
-
Visualizations
Caption: A typical experimental workflow for identifying isoindolinone GCS inhibitors with improved bioavailability.
Caption: The GCS signaling pathway and the mechanism of action for isoindolinone inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections - American Chemical Society - Figshare [acs.figshare.com]
- 3. Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
a interpreting pharmacokinetic data of Glucosylceramide synthase-IN-4
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Glucosylceramide synthase-IN-4 (GCS-IN-4), a potent inhibitor of Glucosylceramide synthase (GCS). This guide includes key pharmacokinetic data, detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate your research and development efforts.
Pharmacokinetic Profile of this compound
This compound (also referred to as compound 12 in associated literature) is a potent GCS inhibitor with excellent pharmacokinetic properties and stability in human hepatocytes.[1] It also demonstrates good central nervous system (CNS) penetration.[1]
In Vivo Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic profile of this compound in preclinical species.
Table 1: Rat Pharmacokinetic Parameters [1]
| Parameter | Oral (PO) | Intravenous (IV) |
| Dose | 3 mg/kg | 1 mg/kg |
| AUC0-last (nM*h) | 10800 | 2510 |
| Cmax (nM) | 2310 | - |
| Tmax (h) | 2.0 | - |
| t1/2 (h) | 4.3 | 3.5 |
| CL (mL/min/kg) | - | 6.6 |
| Vss (L/kg) | - | 2.0 |
| F (%) | 100 | - |
| MRT (h) | 6.3 | 5.0 |
Table 2: Dog Pharmacokinetic Parameters [1]
| Parameter | Oral (PO) | Intravenous (IV) |
| Dose | 1 mg/kg | 0.5 mg/kg |
| AUC0-last (nM*h) | 11400 | 5490 |
| Cmax (nM) | 1230 | - |
| Tmax (h) | 2.0 | - |
| t1/2 (h) | 11.2 | 10.7 |
| CL (mL/min/kg) | - | 1.5 |
| Vss (L/kg) | - | 1.4 |
| F (%) | 100 | - |
| MRT (h) | 14.8 | 15.5 |
Table 3: In Vitro Permeability and Stability [1]
| Parameter | Value |
| MDR1-MDCK Papp A-B (10-6 cm/s) | 0.4 |
| MDR1-MDCK Efflux Ratio | 4.9 |
| Human Hepatocyte Stability (CLint, µL/min/106 cells) | 2.1 |
Signaling Pathway
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs).[2] It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for a vast array of complex GSLs, which are integral components of cell membranes and are involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Inhibition of GCS by this compound blocks the initial step of this pathway, leading to a reduction in the synthesis of downstream GSLs.
Caption: Glucosylceramide synthase (GCS) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the pharmacokinetic properties of this compound in rats.
1. Animal Model:
-
Male Sprague-Dawley rats (n=3 per group).
2. Formulation and Dosing:
-
Intravenous (IV) Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., 20% Captisol® in water).
-
Administer a single dose of 1 mg/kg via the lateral tail vein.
-
-
Oral (PO) Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single dose of 3 mg/kg by oral gavage.
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing K2EDTA as an anticoagulant.
-
Centrifuge the blood samples at 4°C to separate plasma.
4. Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL, Vss, F, MRT) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Bioavailability | Poor solubility; P-glycoprotein (P-gp) efflux; First-pass metabolism. | Optimize formulation to enhance solubility; Co-administer with a P-gp inhibitor in preclinical studies to assess efflux liability; Evaluate metabolic stability in liver microsomes. |
| High Variability in PK Data | Inconsistent dosing technique; Animal stress; Analytical error. | Ensure accurate and consistent administration of the compound; Acclimatize animals to the experimental conditions; Validate and calibrate the analytical method thoroughly. |
| Poor CNS Penetration | High P-gp efflux; Low passive permeability across the blood-brain barrier. | Assess P-gp efflux using in vitro models (e.g., MDR1-MDCK cells); Modify the chemical structure to improve lipophilicity and reduce polar surface area, if feasible. |
| Inconsistent In Vitro GCS Inhibition | Compound precipitation in assay buffer; Instability of the compound under assay conditions; Incorrect enzyme or substrate concentration. | Check the solubility of the compound in the assay buffer; Assess the stability of the compound under the assay conditions (pH, temperature); Verify the activity of the enzyme and the concentration of substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of Glucosylceramide synthase (GCS). GCS is the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, catalyzing the formation of glucosylceramide from ceramide and UDP-glucose. By inhibiting GCS, this compound reduces the levels of glucosylceramide and downstream complex glycosphingolipids.
Q2: How should I prepare this compound for in vivo studies?
A2: For intravenous administration in rats, a solution can be prepared in 20% Captisol® in water. For oral administration, a suspension in 0.5% methylcellulose in water is recommended. The appropriate vehicle may vary depending on the animal model and route of administration.
Q3: What is the P-glycoprotein (P-gp) efflux liability of this compound?
A3: this compound has a moderate P-gp efflux ratio of 4.9 in MDR1-MDCK cells.[1] This suggests that it is a substrate for P-gp, which could limit its unbound brain concentrations.
Q4: Are there any known off-target effects of this compound?
A4: The provided data indicates that this compound has acceptable pregnane X receptor (PXR) selectivity.[1] PXR activation can lead to the induction of drug-metabolizing enzymes and transporters, potentially causing drug-drug interactions. Further off-target profiling is recommended to fully characterize the selectivity of the compound.
Q5: How can I measure the in vivo activity of GCS after treatment with this compound?
A5: An established method involves the use of a fluorescent ceramide analog, such as NBD C6-ceramide. This substrate is administered to the animal, and the conversion to fluorescent glucosylceramide is quantified in various tissues using techniques like HPLC. This allows for a direct assessment of GCS inhibition in a physiological context.
References
Technical Support Center: Addressing PXR Selectivity Issues with GCS Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential Pregnane X Receptor (PXR) selectivity issues when working with Glucosylceramide Synthase (GCS) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments involving GCS inhibitors and potential off-target PXR activation.
Q1: My GCS inhibitor is showing unexpected gene expression changes in liver cells, particularly an upregulation of CYP3A4. Could this be PXR-related?
A1: Yes, this is a strong possibility. PXR is a primary regulator of CYP3A4 expression.[1] Unintended activation of PXR by your GCS inhibitor could lead to this observation. PXR is known for its promiscuous ligand-binding pocket, which can accommodate a wide variety of chemical structures.[2][3]
Troubleshooting Steps:
-
Perform a PXR Activation Assay: Directly test your GCS inhibitor in a PXR reporter gene assay to determine if it activates the receptor.[4][5]
-
Use PXR Antagonists: Co-treat your cells with your GCS inhibitor and a known PXR antagonist. If the CYP3A4 upregulation is diminished, it suggests the effect is PXR-mediated.
-
Test in PXR-knockdown/knockout cells: If available, repeating the experiment in cells where PXR is knocked down or knocked out can confirm its involvement.
Q2: I'm observing variability in the response to my GCS inhibitor between different species (e.g., human, mouse, rat). Why might this be happening?
A2: Significant species differences exist in the ligand-binding domain of PXR.[6][7] A compound that activates human PXR may not activate mouse or rat PXR, and vice versa.[6] This can lead to different off-target effect profiles across species. Your GCS inhibitor might be a potent PXR activator in one species but not another.
Troubleshooting Steps:
-
Species-Specific PXR Assays: Test your compound in reporter cell lines expressing PXR from each species of interest.[5]
-
Comparative Metabolite Profiling: Analyze the metabolite profiles in hepatocytes from different species treated with your GCS inhibitor. This can provide a broader picture of the downstream metabolic consequences of any species-specific PXR activation.
Q3: How can I differentiate between on-target GCS inhibition and off-target PXR activation in my cellular assays?
A3: This requires a multi-pronged approach to dissect the two signaling pathways.
Troubleshooting Workflow:
Caption: Workflow to differentiate on-target from off-target effects.
Q4: My GCS inhibitor shows PXR activation. What structural modifications could I consider to reduce this off-target activity?
A4: Reducing PXR activity often involves modifying the hydrophobicity and overall shape of the molecule.[8]
Strategies to Reduce PXR Activation:
-
Reduce Hydrophobicity: PXR's ligand-binding pocket is largely hydrophobic.[3] Introducing polar groups or reducing lipophilic surface area can decrease affinity for PXR.
-
Alter Molecular Shape: PXR's large, flexible pocket can be "designed out of" by creating molecular shapes that are less complementary.[2]
-
Computational Modeling: Use computational solvent mapping and docking with PXR crystal structures to predict which modifications might disrupt binding to PXR while maintaining affinity for GCS.[3]
Q5: Are there any new approaches to improve PXR selectivity?
A5: Yes, recent research has explored the use of Proteolysis-Targeting Chimeras (PROTACs) to selectively degrade PXR.[9][10] A study published in November 2025 identified an alternative binding pocket on nuclear receptors, including PXR, which could be exploited for designing selective PROTACs.[9][10] This approach offers a potential advantage over traditional inhibitors, as a subtle chemical change in an inhibitor can sometimes convert it into an activator, whereas a PROTAC would destroy the protein, mitigating this risk.[9]
Data Presentation
Table 1: Hypothetical PXR Activation and GCS Inhibition Data for Compound X
| Concentration (µM) | GCS Inhibition (%) | PXR Activation (Fold Change over Vehicle) | CYP3A4 mRNA Expression (Fold Change) |
| 0.01 | 5.2 ± 0.8 | 1.1 ± 0.2 | 1.3 ± 0.3 |
| 0.1 | 48.5 ± 3.1 | 1.5 ± 0.4 | 2.1 ± 0.5 |
| 1.0 | 92.1 ± 2.5 | 4.2 ± 0.6 | 8.5 ± 1.1 |
| 10.0 | 95.3 ± 1.9 | 15.7 ± 1.8 | 25.1 ± 2.9 |
| Rifampicin (10 µM) | N/A | 18.2 ± 2.0 | 28.4 ± 3.2 |
| Eliglustat (1 µM) | 94.5 ± 2.2 | 1.2 ± 0.3 | 1.4 ± 0.4 |
Data are presented as mean ± standard deviation. Rifampicin is a known PXR agonist. Eliglustat is a GCS inhibitor with low PXR activity.
Experimental Protocols
Protocol 1: PXR Transactivation Reporter Gene Assay
This protocol is adapted from established methods for assessing PXR activation in a cell-based format.[11][12]
Objective: To determine if a test compound (e.g., a GCS inhibitor) can activate PXR and drive the expression of a reporter gene.
Materials:
-
HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4-promoter-luciferase reporter vector (e.g., DPX2™ cells).[12]
-
Cell culture medium (e.g., EMEM) with fetal bovine serum (FBS) and antibiotics.[11]
-
Test compounds and positive control (e.g., Rifampicin).
-
DMSO (vehicle).
-
96-well white, clear-bottom assay plates.
-
Luciferase assay reagent (e.g., ONE-Glo™).[1]
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stably transfected HepG2 cells into 96-well plates at a pre-determined density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[12]
-
Compound Preparation: Prepare serial dilutions of your GCS inhibitor and the positive control (Rifampicin) in culture medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%).[12]
-
Cell Treatment: Remove the plating medium from the cells and add the medium containing the test compounds, positive control, or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[12]
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in luciferase activity by normalizing the relative light units (RLU) of the compound-treated wells to the average RLU of the vehicle control wells.
Protocol 2: Quantitative PCR (qPCR) for CYP3A4 Gene Expression
Objective: To confirm PXR activation by measuring the mRNA levels of a known PXR target gene, CYP3A4.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells).
-
6-well plates.
-
Test compounds.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
Cell Culture and Treatment: Plate hepatocytes in 6-well plates. Once confluent, treat with the test compound, positive control (Rifampicin), or vehicle for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Set up the qPCR reaction with cDNA, primers for CYP3A4 and the housekeeping gene, and qPCR master mix.
-
Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Signaling Pathway Diagrams
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. The structural basis of pregnane X receptor binding promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis of pregnane X receptor binding promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Clinically Used Drugs That Activate Pregnane X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Researchers find a ‘hidden pocket’ to target nuclear receptors | EurekAlert! [eurekalert.org]
- 10. Researchers find a ‘hidden pocket’ to target nuclear receptors - St. Jude Children’s Research Hospital [stjude.org]
- 11. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. puracyp.com [puracyp.com]
Validation & Comparative
A Comparative Guide to Glucosylceramide Synthase Inhibitors: Glucosylceramide Synthase-IN-4 vs. Ibiglustat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Glucosylceramide Synthase (GCS), a key enzyme in glycosphingolipid metabolism: the preclinical candidate Glucosylceramide synthase-IN-4 and the clinical-stage compound Ibiglustat (also known as Venglustat). This analysis is based on publicly available experimental data to assist researchers in evaluating these tools for their studies.
Introduction to Glucosylceramide Synthase Inhibition
Glucosylceramide synthase (GCS) catalyzes the initial step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide.[1] The accumulation of glycosphingolipids is a hallmark of several lysosomal storage disorders, including Gaucher and Fabry diseases.[2] By inhibiting GCS, the production of these lipids can be reduced, offering a therapeutic strategy known as substrate reduction therapy (SRT). Furthermore, GCS and its downstream products play roles in various cellular processes, including cell proliferation and apoptosis, making GCS a target of interest in oncology and other fields.[3]
Compound Overview
This compound is a potent, preclinical GCS inhibitor with good central nervous system (CNS) penetration and favorable pharmacokinetic properties.[4]
Ibiglustat (Venglustat) is an orally active, brain-penetrant GCS inhibitor that has been investigated in clinical trials for several lysosomal storage disorders, including Gaucher disease type 3, Fabry disease, and Parkinson's disease associated with GBA1 mutations.[2][5]
Efficacy Comparison
The following tables summarize the available quantitative data for this compound and Ibiglustat.
Table 1: In Vitro Efficacy
| Parameter | This compound | Ibiglustat (Venglustat) | Reference |
| Target | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) | [4][5] |
| IC₅₀ | 6.8 nM | Data not publicly available | [4] |
Table 2: In Vivo Efficacy (Preclinical)
| Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Mouse models of GBA-related synucleinopathy | Ibiglustat (Venglustat) | Not specified | Not specified | Significantly reduces the accumulation of glycosphingolipids and pathological α-synuclein aggregates in the CNS; ameliorated associated memory deficits. | [6][7] |
| Fabry disease mouse model | Ibiglustat (Venglustat) | Not specified | Not specified | Reduced globotriaosylceramide (Gb3) deposits in tissues, including the brain. | [8] |
Note: Specific quantitative in vivo efficacy data for this compound from publicly available sources is limited at this time.
Table 3: Clinical Efficacy (Ibiglustat)
| Clinical Trial Phase | Disease | Key Findings | Reference |
| Phase 2 (NCT02228460) & Extension | Fabry Disease (adult males) | After 3 years, 5 out of 6 patients showed a reduction in globotriaosylceramide (GL-3) scores in skin biopsies. Two patients achieved a score of 0, indicating complete clearance. Significant reduction in the proportion of skin cells with GL-3 clumps and blood levels of Gb3 pathway molecules. | [9] |
| Phase 2 (MOVES-PD, NCT02906020) | GBA1-associated Parkinson's Disease | Venglustat had a satisfactory safety profile but did not show a beneficial treatment effect compared with placebo. | [10] |
Experimental Protocols
In Vitro Glucosylceramide Synthase Activity Assay
This protocol is a generalized method based on common laboratory practices for measuring GCS activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against GCS.
Materials:
-
Microsomal preparations containing GCS
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound or Ibiglustat) dissolved in a suitable solvent (e.g., DMSO)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent
-
Fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the microsomal preparation, assay buffer, and the fluorescent ceramide substrate.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Initiate the enzymatic reaction by adding UDP-glucose.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).
-
Extract the lipids.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate.
-
Visualize and quantify the fluorescent spots corresponding to the product and substrate using a fluorescence detector.
-
Calculate the percentage of GCS inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11][12]
In Vivo Assessment of Glucosylceramide Synthase Inhibition
This protocol outlines a general approach to assess the in vivo efficacy of GCS inhibitors.
Objective: To evaluate the ability of a test compound to reduce the levels of glycosphingolipids in relevant tissues of an animal model of a lysosomal storage disease.
Materials:
-
Animal model of a specific disease (e.g., Fabry disease mouse model)
-
Test compound (this compound or Ibiglustat) formulated for in vivo administration
-
Vehicle control
-
Tissue homogenization buffer
-
Instruments for lipid extraction and analysis (e.g., LC-MS/MS)
Procedure:
-
Administer the test compound or vehicle control to the animal models at various doses and for a specified duration.
-
At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., brain, liver, kidney).
-
Homogenize the tissues in a suitable buffer.
-
Extract the total lipids from the tissue homogenates.
-
Analyze the levels of specific glycosphingolipids (e.g., Gb3 in a Fabry disease model) in the lipid extracts using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the levels of the target glycosphingolipids in the tissues of the treated animals to those of the vehicle-treated control group to determine the percentage of substrate reduction.[13][14]
Signaling Pathways and Experimental Workflows
Glucosylceramide Synthase Signaling Pathway
The inhibition of GCS has significant downstream effects on cellular signaling, primarily by altering the balance between pro-apoptotic ceramide and its anti-apoptotic metabolite, glucosylceramide.
Caption: Inhibition of GCS blocks the conversion of pro-apoptotic ceramide to pro-proliferative glucosylceramide.
Experimental Workflow for In Vitro IC₅₀ Determination
The following diagram illustrates the key steps in determining the in vitro potency of a GCS inhibitor.
Caption: Workflow for determining the IC₅₀ of a GCS inhibitor.
Conclusion
Both this compound and Ibiglustat are potent inhibitors of Glucosylceramide Synthase. Ibiglustat is a clinical-stage compound with demonstrated in vivo activity in reducing glycosphingolipid accumulation in both preclinical models and human subjects. This compound is a promising preclinical candidate with high in vitro potency and desirable pharmacokinetic properties, including CNS penetration.
For researchers investigating the fundamental roles of GCS in various biological systems, both compounds represent valuable chemical probes. The choice between them may depend on the specific experimental context. For studies requiring a well-characterized clinical candidate with established in vivo efficacy in disease models, Ibiglustat is a strong option. For exploratory preclinical studies, particularly those requiring high potency and CNS exposure, this compound presents a compelling alternative, although further public data on its in vivo efficacy would be beneficial for a more direct comparison.
This guide is intended to provide a summary of the currently available data. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Ibiglustat used for? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fabrydiseasenews.com [fabrydiseasenews.com]
- 10. pub.dzne.de [pub.dzne.de]
- 11. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Glucosylceramide Synthase-IN-4 as a GCS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucosylceramide synthase-IN-4 (GCS-IN-4) with other known Glucosylceramide Synthase (GCS) inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of GCS Inhibitors
The inhibitory potency of GCS-IN-4 and a selection of alternative GCS inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.[1][2] A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 (nM) | Species/System | Notes |
| This compound | 6.8 | Not specified | A potent GCS inhibitor with good CNS penetration.[3] |
| Eliglustat (Genz-112638) | 24 | Human (in vitro) | A specific and potent inhibitor of glucosylceramide synthase.[4][5][6] Also reported as ~25 nM.[7] |
| Genz-123346 | 14 | Not specified | Inhibits the conversion of ceramide to glucosylceramide (GL1) and inhibits GM1.[4][8] |
| Glucosylceramide synthase-IN-1 (T-036) | 31 | Human GCS | A potent, brain-penetrant, and orally active GCS inhibitor.[4][9][10][11] |
| 51 | Mouse GCS | [4][9][10][11] | |
| Glucosylceramide synthase-IN-2 (T-690) | 15 | Human GCS | A potent, brain-penetrant, and orally active GCS inhibitor.[4][12] |
| 190 | Mouse GCS | [4][12] | |
| Ibiglustat (Venglustat) | Not explicitly found | Human | Described as a potent, orally active, brain-penetrant GCS inhibitor.[4][13] It is a small-molecule inhibitor designed to reduce the production of glucosylceramide.[14] |
| Miglustat (N-Butyldeoxynojirimycin) | 10,000 - 50,000 | Varies by cell type | An orally active and reversible inhibitor.[4] The IC50 is approximately three orders of magnitude higher than for eliglustat. |
| Lucerastat | 41,400 | Not specified | A galactose analogue of Miglustat. Median IC50 for lowering Gb3 in Fabry patient fibroblasts is 11 µM. |
| PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | 15,000 - 25,000 | Osimertinib-resistant NSCLC cells | A well-established GCS inhibitor. |
| GZ667161 | Not explicitly found | In vivo (mouse models) | A CNS-penetrant GCS inhibitor shown to reduce brain glucosylceramide. |
| Dapagliflozin | Not a direct GCS inhibitor | Murine 3T3 and Hepa 1-6 cells | While initially suggested as a potential GCS inhibitor, studies show it does not inhibit GSL synthesis at concentrations up to 50 µM. It is a potent SGLT2 inhibitor with an IC50 of 1.1 nM.[2] |
Experimental Protocols
Detailed methodologies for the validation of GCS inhibitors are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for two key assays.
Glucosylceramide Synthase (GCS) Activity Assay
This in vitro assay directly measures the enzymatic activity of GCS and its inhibition by a test compound.
Principle: The assay quantifies the transfer of a labeled glucose molecule from UDP-glucose to a ceramide substrate, catalyzed by GCS. The resulting labeled glucosylceramide is then separated and quantified. A common method employs a fluorescently labeled ceramide analog, such as NBD C6-ceramide.
Protocol:
-
Enzyme Preparation:
-
Homogenize cells or tissues in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Isolate microsomes, which are rich in GCS, by ultracentrifugation.
-
Determine the protein concentration of the microsomal fraction.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the microsomal preparation (e.g., 50 µg of protein).
-
Add the substrate, a fluorescently labeled ceramide analog like NBD C6-ceramide, often incorporated into liposomes.
-
Include UDP-glucose as the glucose donor.
-
Add the test inhibitor (e.g., GCS-IN-4) at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
-
Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the organic and aqueous phases by centrifugation. The lipids will be in the lower organic phase.
-
-
Analysis:
-
Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using thin-layer chromatography (TLC) on borate-impregnated plates.
-
Visualize the separated lipids under UV light.
-
Quantify the fluorescent intensity of the glucosylceramide and ceramide spots using a spectrophotometer or a fluorescent plate reader.
-
-
Data Analysis:
-
Calculate the percentage of GCS activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software.
-
Cellular Glucosylceramide Level Measurement
This cell-based assay determines the effect of a GCS inhibitor on the levels of glucosylceramide within intact cells.
Principle: Cells are treated with the GCS inhibitor, and the endogenous levels of glucosylceramide are then extracted and quantified, typically by mass spectrometry or high-performance liquid chromatography (HPLC).
Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cell line to a suitable confluency.
-
Treat the cells with various concentrations of the GCS inhibitor (e.g., GCS-IN-4) or a vehicle control for a specified duration (e.g., 24-72 hours).
-
-
Cell Harvesting and Lysis:
-
Wash the cells with phosphate-buffered saline (PBS) and harvest them.
-
Lyse the cells to release the intracellular contents.
-
-
Lipid Extraction:
-
Extract the total lipids from the cell lysate using a chloroform/methanol extraction method as described in the GCS activity assay.
-
An internal standard (e.g., a non-endogenous ceramide species) can be added at the beginning of the extraction for normalization.
-
-
Quantification by LC-MS/MS:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the different lipid species using a suitable chromatography column.
-
Identify and quantify glucosylceramide based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
-
Data Analysis:
-
Normalize the glucosylceramide levels to the internal standard and the total protein or cell number.
-
Compare the glucosylceramide levels in inhibitor-treated cells to the vehicle-treated control cells to determine the extent of reduction.
-
Dose-response curves can be generated to determine the EC50 value (the concentration of inhibitor that causes a 50% reduction in cellular glucosylceramide levels).
-
Mandatory Visualization
Signaling Pathway: Sphingolipid Biosynthesis
The following diagram illustrates the de novo sphingolipid biosynthesis pathway, highlighting the central role of Glucosylceramide Synthase (GCS). GCS catalyzes the conversion of ceramide to glucosylceramide, a key step in the formation of complex glycosphingolipids. GCS inhibitors, such as GCS-IN-4, block this step.
Caption: De novo sphingolipid biosynthesis pathway and the point of GCS inhibition.
Experimental Workflow: GCS Inhibitor Validation
This diagram outlines the typical workflow for validating a novel GCS inhibitor, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the validation of a GCS inhibitor.
References
- 1. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iminosugar-Based Inhibitors of Glucosylceramide Synthase Increase Brain Glycosphingolipids and Survival in a Mouse Model of Sandhoff Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Miglustat - Wikipedia [en.wikipedia.org]
- 14. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Glucosylceramide Synthase-IN-4 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the enzymatic selectivity of Glucosylceramide Synthase-IN-4 (GCS-IN-4) against other relevant enzymes, supported by experimental data and detailed protocols.
Glucosylceramide synthase (GCS) is a critical enzyme in the biosynthesis of glycosphingolipids, making it a key target for therapeutic intervention in various diseases, including certain lysosomal storage disorders and cancers. This compound (GCS-IN-4) has emerged as a potent inhibitor of GCS. This guide provides a comparative analysis of the cross-reactivity of GCS-IN-4 with other enzymes, offering valuable insights for researchers engaged in drug discovery and development.
Executive Summary
This compound is a highly potent inhibitor of human Glucosylceramide synthase (GCS) with a reported IC50 of 6.8 nM.[1] To assess its selectivity, the compound was profiled against the Pregnane X Receptor (PXR), a nuclear receptor known for its role in drug metabolism and potential for off-target effects. This analysis is crucial for evaluating the potential for drug-drug interactions and other undesirable effects. For comparative purposes, data for another GCS inhibitor, Glucosylceramide synthase-IN-2, is also presented, highlighting its selectivity against the serotonin transporter (SERT) and glucocerebrosidase (GCase).
Quantitative Cross-Reactivity Data
The following table summarizes the available quantitative data on the cross-reactivity of this compound and a comparator, Glucosylceramide synthase-IN-2.
| Compound | Primary Target | Primary Target IC50 (nM) | Off-Target Enzyme/Receptor | Off-Target Activity | Reference |
| This compound | Human GCS | 6.8 | Pregnane X Receptor (PXR) | Acceptable Selectivity | [1] |
| Glucosylceramide synthase-IN-2 | Human GCS | 15 | Serotonin Transporter (SERT) | No inhibitory activity (IC50 > 10 µM) | |
| Mouse GCS | 190 | Glucocerebrosidase (GCase) | Does not affect activity (EC50 > 300 µM) |
Signaling Pathway and Experimental Workflow
To understand the context of GCS inhibition and the workflow for assessing cross-reactivity, the following diagrams are provided.
References
A Comparative Analysis of Brain-Penetrant Glucosylceramide Synthase (GCS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glucosylceramide synthase (GCS) has emerged as a critical therapeutic target for a range of neurological disorders, including Gaucher disease and GBA-associated Parkinson's disease. The accumulation of glycosphingolipids in the central nervous system is a key pathological feature of these conditions. Consequently, the development of brain-penetrant GCS inhibitors is a promising strategy to alleviate the neurological manifestations of these diseases. This guide provides a comparative analysis of key brain-penetrant GCS inhibitors, summarizing their performance based on available preclinical data.
The Glucosylceramide Synthase Signaling Pathway
Glucosylceramide synthase (GCS) is a pivotal enzyme in the synthesis of glycosphingolipids. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer serves as the precursor for a wide array of complex glycosphingolipids. In lysosomal storage disorders such as Gaucher disease, a deficiency in the enzyme glucocerebrosidase (GCase) leads to the accumulation of GlcCer and its deacylated form, glucosylsphingosine (GlcSph), within lysosomes, contributing to cellular dysfunction and neurodegeneration. Brain-penetrant GCS inhibitors aim to reduce the production of GlcCer, thereby lowering the substrate burden on the deficient GCase enzyme and mitigating downstream pathology.
Caption: The Glucosylceramide Synthase (GCS) signaling pathway and the point of intervention for GCS inhibitors.
Comparative Performance of Brain-Penetrant GCS Inhibitors
The following tables summarize the key performance indicators of several brain-penetrant GCS inhibitors based on published preclinical data. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of GCS Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Venglustat (Ibiglustat/Genz-682452) | Human GCS | N/A | [1][2] |
| Mouse GCS | N/A | ||
| T-036 | Human GCS | 31 | [2] |
| Mouse GCS | 51 | [2] | |
| T-690 | Human GCS | 15 | [2] |
| Mouse GCS | 190 | [2] | |
| CCG-203586 | GCS | 27 | [3] |
N/A: Data not available in the searched sources.
Table 2: Pharmacokinetics and Brain Penetration
| Compound | Parameter | Value | Species | Reference |
| Venglustat | Brain Penetration | Crosses the blood-brain barrier | Human/Mouse | [4][5] |
| T-036 | Kp,uu,brain | 0.11 | Mouse | [6] |
| T-690 | Kp,uu,brain | 0.26 | Mouse | [6] |
| CCG-203586 | Brain Exposure | Poor brain exposure | Mouse | [7] |
Kp,uu,brain: Unbound brain-to-plasma partition coefficient.
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Disease Model | Key Findings | Reference |
| Venglustat | Neuronopathic Gaucher Disease (mouse) | Reduced brain glycolipids by >20% and increased lifespan by ~30%. | [8] |
| Fabry Disease (mouse) | Reduced accumulated glycosphingolipids in the brain. | [9] | |
| T-036 | Gaucher Disease (mouse) | Showed a significant reduction of glucosylsphingolipids in the plasma and brain. | [10] |
| T-690 | Wild-type mice | Reduced GlcCer concentrations in the plasma and cerebral cortex in a dose-dependent manner. | [6] |
| CCG-203586 | Wild-type mice | Lowered glucosylceramide in the brain. | [7] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, this section outlines the general methodologies used for the key experiments cited in the comparison.
Experimental Workflow for GCS Inhibitor Characterization
Caption: A generalized experimental workflow for the preclinical characterization of brain-penetrant GCS inhibitors.
GCS Enzyme Activity Assay
-
Objective: To determine the direct inhibitory activity of a compound on the GCS enzyme.
-
General Protocol:
-
A source of GCS enzyme (e.g., cell lysates or purified enzyme) is incubated with the substrate ceramide and radiolabeled or fluorescently-tagged UDP-glucose.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the product, glucosylceramide, is separated from the unreacted substrates (e.g., by chromatography).
-
The amount of product formed is quantified (e.g., by scintillation counting or fluorescence detection).
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Glucosylceramide Reduction Assay
-
Objective: To assess the ability of a compound to reduce the levels of glucosylceramide in a cellular context.
-
General Protocol:
-
Cultured cells (e.g., fibroblasts from Gaucher disease patients or other relevant cell lines) are treated with the test compound at various concentrations.
-
After an incubation period (typically 24-72 hours), the cells are harvested.
-
Lipids are extracted from the cell lysates.
-
Glucosylceramide levels are quantified using methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).
-
The reduction in GlcCer levels is compared to vehicle-treated control cells to determine the compound's cellular efficacy.
-
Pharmacokinetic Studies and Brain Penetration Assessment
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound and its ability to cross the blood-brain barrier.
-
General Protocol:
-
The test compound is administered to laboratory animals (typically mice or rats) via a relevant route (e.g., oral gavage or intravenous injection).
-
At various time points after administration, blood and brain tissue samples are collected.
-
The concentration of the compound in plasma and brain homogenates is quantified by LC-MS/MS.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated.
-
Brain penetration is often expressed as the brain-to-plasma concentration ratio or, more accurately, as the unbound brain-to-plasma partition coefficient (Kp,uu,brain), which accounts for protein binding in both compartments.
-
In Vivo Efficacy Studies in Disease Models
-
Objective: To evaluate the therapeutic potential of a compound in a living organism that recapitulates aspects of a human disease.
-
General Protocol:
-
A relevant animal model of the neurological disease (e.g., a genetic mouse model of Gaucher disease or a neurotoxin-induced model of Parkinson's disease) is used.
-
Animals are treated with the test compound or a vehicle control over a specified period.
-
At the end of the treatment period, brain tissue is collected and analyzed for key pathological markers, such as the levels of GlcCer and GlcSph.
-
Behavioral tests relevant to the disease phenotype may also be conducted to assess functional improvement.
-
hERG Inhibition Assay
-
Objective: To assess the potential for a compound to cause cardiotoxicity by inhibiting the hERG potassium channel.
-
General Protocol:
-
A cell line stably expressing the hERG channel is used.
-
The cells are exposed to various concentrations of the test compound.
-
The activity of the hERG channel is measured using techniques such as automated patch-clamping or flux assays that measure the flow of ions through the channel.[11][12]
-
The concentration-dependent inhibition of the hERG current is determined to assess the risk of QT prolongation.
-
Safety and Tolerability
-
Venglustat: Phase 2 and 3 clinical trials have been conducted for various indications, including GBA-associated Parkinson's disease and Gaucher disease type 3.[13][14] While the trial for Parkinson's disease did not meet its primary endpoint, the safety profile was generally acceptable.[5] Venglustat has also been reported to be an inhibitor of protein N-terminal methyltransferase 1 (NTMT1) with an IC50 of 0.42 μM.[15]
-
T-036/T-690 Series: An earlier compound in this series showed human ether-a-go-go-related gene (hERG) inhibition.[6] T-690 was developed to mitigate the safety concerns associated with T-036.[6]
-
CCG-203586: This compound is reported to have little to no apparent recognition by the P-glycoprotein (MDR1) efflux pump, which is a desirable characteristic for brain-penetrant drugs.[3] However, it is also characterized by rapid clearance and relatively poor brain exposure in mice.[7]
Conclusion
The development of brain-penetrant GCS inhibitors represents a significant advancement in the potential treatment of neurological symptoms associated with lysosomal storage disorders and other neurodegenerative diseases. Venglustat has progressed the furthest in clinical development, providing valuable insights into the therapeutic potential and challenges of this approach. The preclinical candidates T-036, T-690, and CCG-203586 demonstrate the ongoing efforts to optimize potency, brain penetration, and safety profiles. The comparative data presented in this guide highlight the distinct characteristics of each inhibitor and underscore the importance of a multi-faceted evaluation process in the selection of promising candidates for further development. Future research will likely focus on improving brain exposure, refining safety profiles, and demonstrating clear clinical efficacy in well-defined patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCG-203586 | Glucosylceramide synthase inhibitor | Probechem Biochemicals [probechem.com]
- 4. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Enzyme and Substrate Reduction Therapy with a Novel Antagonist of Glucosylceramide Synthase for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gaucheralliance.org [gaucheralliance.org]
- 14. io.nihr.ac.uk [io.nihr.ac.uk]
- 15. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Glucosylceramide Synthase Inhibitors: Glucosylceramide synthase-IN-4 vs. Miglustat
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of glucosylceramide synthase (GCS) is a validated therapeutic strategy for lysosomal storage disorders such as Gaucher disease and Niemann-Pick type C disease. This guide provides a detailed comparison of two prominent GCS inhibitors: Miglustat, an established therapeutic agent, and Glucosylceramide synthase-IN-4, a novel, potent inhibitor with therapeutic potential for neurodegenerative disorders like Parkinson's disease. This analysis is based on publicly available preclinical data. It is important to note that the presented data for each compound originates from separate studies, and does not constitute a direct head-to-head experimental comparison under identical conditions.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Miglustat, highlighting key differences in their pharmacological profiles.
Table 1: In Vitro Potency Against Glucosylceramide Synthase
| Compound | Chemical Class | IC50 | Source |
| This compound | Fluorinated Isoindolinone | 6.8 nM | [1] |
| Miglustat | N-alkylated imino sugar | 10-50 µM | [2] |
Table 2: Preclinical Pharmacokinetic Parameters
| Parameter | This compound | Miglustat |
| Oral Bioavailability | Rat: Good, Dog: Good | Rat: 40-60%[3] |
| Human Hepatocyte Stability | Excellent | Data not available |
| CNS Penetration | Good | Yes[3] |
Signaling Pathway and Experimental Workflow
To visually represent the context of this comparison, the following diagrams, created using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow for evaluating GCS inhibitors.
Caption: Simplified signaling pathway of glucosylceramide synthesis and its inhibition.
References
a confirming the IC50 of Glucosylceramide synthase-IN-4 in different cell lines
For researchers and professionals in drug development, identifying potent and selective inhibitors is crucial. This guide provides a comparative overview of the inhibitory activity of various compounds targeting Glucosylceramide Synthase (GCS), a key enzyme in glycosphingolipid metabolism. While specific data for Glucosylceramide synthase-IN-4 was not publicly available, this guide presents data on other known GCS inhibitors to offer valuable insights into their comparative efficacy.
Inhibitor Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several Glucosylceramide Synthase inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the GCS enzyme by 50% in enzymatic or cell-based assays. Lower IC50 values are indicative of higher potency.
| Inhibitor Name | Target/Assay System | IC50 (nM) | Reference |
| Glucosylceramide synthase-IN-1 (T-036) | Human GCS (enzymatic assay) | 31 | [1] |
| Mouse GCS (enzymatic assay) | 51 | [1] | |
| Glucosylceramide synthase-IN-2 (T-690) | Human GCS (enzymatic assay) | 15 | [2] |
| Mouse GCS (enzymatic assay) | 190 | [2] | |
| Eliglustat (GENZ-112638) | GCS (in intact MDCK cells) | 20 | [3] |
| Glucocerebroside synthase | 24 | [2] | |
| EXEL-0346 | GCS | 2 | [4] |
| EtDO-P4 | GCS | 90 | [5] |
| PDMP | Murine Myeloma Cells | 4000 | [5] |
Experimental Protocols
Accurate determination of IC50 values is fundamental for comparing the potency of different inhibitors. Below is a generalized protocol for an in vitro assay to determine the IC50 of a Glucosylceramide Synthase inhibitor.
Protocol: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
1. Objective: To determine the concentration of an inhibitor that reduces the activity of GCS by 50% (IC50).
2. Materials:
- Microsomal preparations containing human or other mammalian GCS.
- Fluorescently-labeled or radiolabeled ceramide substrate (e.g., NBD-C6-ceramide or [3H]ceramide).
- UDP-glucose (co-substrate).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Test inhibitor compound (e.g., this compound) at various concentrations.
- 96-well microplates.
- Plate reader (fluorometer or scintillation counter).
- Solvents for extraction (e.g., chloroform/methanol).
- Thin-layer chromatography (TLC) equipment (if using radiolabeled substrate).
3. Methods:
-
Enzyme Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of microsomal protein (enzyme source) to each well.
-
Add the various concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the ceramide substrate and UDP-glucose to each well.
-
-
Incubation:
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.
-
-
Reaction Termination and Product Detection:
-
Fluorescent Method: Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol) to extract the lipids. Separate the fluorescent product (glucosylceramide) from the unreacted substrate and measure the fluorescence using a plate reader.
-
Radiometric Method: Stop the reaction and extract the lipids. Separate the radiolabeled glucosylceramide product from the substrate using thin-layer chromatography (TLC). Quantify the radioactivity of the product spot using a scintillation counter or autoradiography.
-
-
Data Analysis:
-
Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Glucosylceramide Synthase signaling pathway and point of inhibition.
Caption: Experimental workflow for IC50 determination of a GCS inhibitor.
References
- 1. Glucosylceramide synthase-IN-1 - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and characterization of an inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Introduction to Glucosylceramide Synthase (GCS) Inhibition
An In Vivo Efficacy Comparison of Novel Glucosylceramide Synthase (GCS) Inhibitors
This guide provides a comparative overview of the in vivo efficacy of several novel glucosylceramide synthase (GCS) inhibitors. It is intended for researchers, scientists, and drug development professionals working on substrate reduction therapies for diseases such as Gaucher disease and other lysosomal storage disorders. The information is compiled from preclinical studies and aims to facilitate an objective comparison based on available experimental data.
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for a vast array of complex glycosphingolipids.[1][2] In several lysosomal storage diseases, such as Gaucher disease, genetic defects in the degradation of these lipids lead to their accumulation, causing severe pathology.[3] Inhibition of GCS, a strategy known as substrate reduction therapy (SRT), aims to decrease the production of GlcCer, thereby alleviating the substrate burden on the deficient lysosomal enzymes.[4] This approach has led to the development of several GCS inhibitors, some of which have been approved for clinical use.
Comparative In Vivo Efficacy of GCS Inhibitors
The following table summarizes the in vivo efficacy of selected novel and established GCS inhibitors based on data from preclinical studies in mouse models of Gaucher disease.
| Inhibitor | Mouse Model | Dose | Route | Key Efficacy Findings | Reference(s) |
| T-036 | Gaucher Disease Mouse Model | Not specified | Not specified | Significant reduction of glucosylsphingolipids in plasma and brain. | [5] |
| T-690 | C57BL/6J Mice | Not specified | Oral | Dose-dependent reduction of glucosylceramide in plasma and cortex. | [6] |
| Eliglustat (Genz-112638) | D409V/null Gaucher Mice | 75 or 150 mg/kg/day | Oral | Dose-dependent decreases in tissue glucosylceramide content and a significant decline in the number of hepatic Gaucher cells. | [7] |
| Asp409Val/null Mice | Not specified | Not specified | Lowered concentrations of glucocerebroside in the liver, lung, and spleen and reduced the number of Gaucher cells in the liver. | [1] | |
| Venglustat (Genz-682452) | 4L;C* Mouse Model | Not specified | Not specified | Reduced brain substrate levels by >40%, decreased gliosis, and increased lifespan by ~30%. | [8] |
| CBE-induced Mouse Model | Not specified | Not specified | Reduced accumulation of liver and brain glycolipids (>70% and >20% respectively), decreased gliosis, and improved ataxia. | [8] | |
| Lucerastat | Fabry Mice | Not specified | Oral | Significantly reduced globotriaosylceramide (Gb3) storage in the kidney. | [9][10] |
| Genz-667161 | CBE-induced Mouse Model | Not specified | Co-injection with CBE | Largely reversed neuropathology, reduced glucosylceramide and glucosylsphingosine levels, and improved lifespan. | [11] |
Experimental Protocols
A detailed methodology for a representative in vivo efficacy study of a novel GCS inhibitor is provided below. This protocol is a composite based on common practices reported in the cited literature.
Objective: To evaluate the in vivo efficacy of a novel GCS inhibitor in reducing glucosylceramide levels in a mouse model of Gaucher disease.
Materials:
-
Animal Model: Gaucher disease mouse model (e.g., D409V/null, CBE-induced on a C57BL/6J background).[8][12]
-
Test Compound: Novel GCS inhibitor.
-
Vehicle Control: Appropriate vehicle for the test compound (e.g., 0.5% methylcellulose).
-
Positive Control: An established GCS inhibitor (e.g., Eliglustat).
-
Equipment: Oral gavage needles, animal balance, dissection tools, tubes for tissue collection, -80°C freezer, homogenizer, LC-MS/MS for lipid analysis.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (n=5-10 per group):
-
Vehicle Control
-
Novel GCS Inhibitor (multiple dose levels)
-
Positive Control (e.g., Eliglustat)
-
-
Dosing: Administer the novel GCS inhibitor, vehicle, or positive control orally once daily for a predefined period (e.g., 2-10 weeks).[7] The volume of administration should be adjusted based on the most recent body weight of each mouse. For voluntary oral administration, the drug can be incorporated into a flavored jelly.[13][14]
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weights weekly.
-
Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood (for plasma) and tissues of interest (e.g., liver, spleen, lung, brain).[12] Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Lipid Extraction and Analysis:
-
Homogenize the collected tissues.
-
Extract lipids using an appropriate solvent system.
-
Quantify the levels of glucosylceramide and other relevant glycosphingolipids using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of GlcCer levels for each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
-
Signaling Pathways and Experimental Workflow
Glucosylceramide Synthase and Apoptosis Signaling Pathway
GCS plays a crucial role in sphingolipid metabolism, a complex network of interconnected pathways.[15][16] By converting pro-apoptotic ceramide to glucosylceramide, GCS can influence cell fate.[1] An accumulation of ceramide can trigger the intrinsic apoptosis pathway, which involves the Bcl-2 family of proteins. Pro-apoptotic members like Bax can translocate to the mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[17][18]
Caption: GCS inhibition blocks the conversion of pro-apoptotic ceramide.
Experimental Workflow for In Vivo Efficacy Testing of GCS Inhibitors
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of novel GCS inhibitors.
Caption: A typical workflow for in vivo testing of GCS inhibitors.
References
- 1. Eliglustat tartrate, an orally active glucocerebroside synthase inhibitor for the potential treatment of Gaucher disease and other lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Sphingolipid metabolism [reactome.org]
- 7. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lucerastat, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding and modifying Fabry disease: Rationale and design of a pivotal Phase 3 study and results from a patient-reported outcome validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate reduction therapy using Genz-667161 reduces levels of pathogenic components in a mouse model of neuronopathic forms of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voluntary oral administration of drugs in mice [protocols.io]
- 15. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 17. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 18. Bcl-2 Pathway | GeneTex [genetex.com]
Evaluating the Selectivity Profile of Glucosylceramide Synthase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of various inhibitors targeting Glucosylceramide synthase (GCS), a critical enzyme in sphingolipid metabolism.[1][2][3] The inhibition of GCS is a key therapeutic strategy for Gaucher's disease and is being explored for other conditions like Parkinson's disease and certain cancers.[1][4][5] An ideal GCS inhibitor should exhibit high potency for its target and minimal off-target effects to reduce potential toxicity and adverse effects. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental workflows to aid in the evaluation of novel and existing GCS inhibitors.
Quantitative Comparison of GCS Inhibitors
The following table summarizes the in vitro potency of several known Glucosylceramide synthase inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC₅₀ (nM) | Species | Notes |
| Genz-123346 | GCS | 14 | Human | Orally available inhibitor that blocks the conversion of ceramide to glucosylceramide (GL1).[1] |
| Glucosylceramide synthase-IN-1 (T-036) | GCS | 31 | Human | A potent, brain-penetrant, and orally active inhibitor.[1][6] |
| GCS | 51 | Mouse | Shows good metabolic stability and lacks strong CYP inhibitory activity.[6] | |
| Glucosylceramide synthase-IN-2 (T-690) | GCS | 15 | Human | A potent, brain-penetrant, and orally active inhibitor.[1] |
| GCS | 190 | Mouse | Exhibits noncompetitive type inhibition with C8-ceramide and UDP-glucose.[1] | |
| PDMP (D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | GCS | µM range | Various | Widely used experimental inhibitor; enantiomers may have off-target effects.[7] |
| PPMP (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) | GCS | µM range | Various | More cytotoxic than PDMP in some cell lines.[7] |
| Eliglustat | GCS | Low nM | Human | Approved for the treatment of Gaucher disease type 1; characterized by high specificity.[8][9] |
Signaling Pathway and Experimental Workflow
To understand the context of GCS inhibition, it is crucial to visualize its place in the glycosphingolipid biosynthesis pathway and the typical workflow for evaluating inhibitors.
Caption: Glucosylceramide Synthesis Pathway Inhibition.
The diagram above illustrates the initial steps of glycosphingolipid (GSL) biosynthesis. Ceramide is converted to glucosylceramide (GlcCer) by the enzyme Glucosylceramide synthase (GCS).[1] GlcCer is the precursor for the synthesis of lactosylceramide (LacCer) and subsequently more complex GSLs.[10] GCS inhibitors block the initial enzymatic step, thereby reducing the production of GlcCer and downstream GSLs.
Caption: Workflow for GCS Inhibitor Evaluation.
This flowchart outlines a typical drug discovery and development process for a GCS inhibitor. It begins with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess pharmacokinetics, efficacy, and safety in animal models.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are summaries of common protocols used to evaluate GCS inhibitors.
1. Glucosylceramide Synthase (GCS) Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of a compound on GCS enzyme activity and to calculate its IC₅₀ value.
-
Principle: This assay measures the enzymatic conversion of a labeled ceramide substrate to glucosylceramide in the presence of UDP-glucose. The amount of product formed is quantified and compared between treated and untreated samples.
-
General Protocol:
-
A source of GCS enzyme (e.g., from cell lysates or recombinant protein) is prepared.
-
The enzyme is incubated with a fluorescently or radioactively labeled ceramide analog and UDP-glucose.
-
The test inhibitor is added at various concentrations. A control with no inhibitor (DMSO vehicle) is included.
-
The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the product (glucosylceramide) is separated from the unreacted substrate, often using chromatography (e.g., thin-layer chromatography or HPLC).
-
The amount of product is quantified.
-
The percent inhibition at each inhibitor concentration is calculated relative to the control, and the data is fitted to a dose-response curve to determine the IC₅₀ value.[6]
-
2. Cell-Based Glucosylceramide Lowering Assay
-
Objective: To assess the ability of a compound to inhibit GCS activity within a cellular context and reduce glucosylceramide levels. This provides a measure of cell permeability and target engagement.
-
Principle: Cells (often patient-derived fibroblasts with metabolic defects or cancer cell lines) are treated with the inhibitor. The cellular levels of glucosylceramide are then measured, typically by mass spectrometry.
-
General Protocol:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
The cells are treated with the GCS inhibitor at a range of concentrations for a specified period (e.g., 24-72 hours).
-
After incubation, the cells are harvested and lysed.
-
Lipids are extracted from the cell lysate.
-
The levels of glucosylceramide and ceramide are quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
The effective concentration that reduces glucosylceramide levels by 50% (EC₅₀) is determined.[6]
-
3. Selectivity Profiling
-
Objective: To determine the inhibitor's specificity for GCS over other related or unrelated enzymes and receptors.
-
Principle: The inhibitor is tested against a panel of other enzymes, particularly those that are structurally related or in the same metabolic pathway (e.g., other glycosyltransferases or hydrolases like GBA1 and GBA2).[11] Broader kinase panels are also common to identify potential off-target effects that could lead to toxicity.
-
General Protocol:
-
The test compound is submitted to a commercial service or an in-house screening panel at a fixed concentration (e.g., 1 or 10 µM).
-
The panel includes a wide range of purified enzymes and receptors.
-
The activity of each target in the presence of the inhibitor is measured and reported as percent inhibition.
-
For any significant "hits" (typically >50% inhibition), follow-up IC₅₀ determinations are performed to confirm the off-target activity. A high ratio of the off-target IC₅₀ to the on-target (GCS) IC₅₀ indicates good selectivity.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human Glucosylceramide Synthase at Work as Provided by “In Silico” Molecular Docking, Molecular Dynamics, and Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. | Semantic Scholar [semanticscholar.org]
- 11. Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Glucosylceramide Synthase-IN-4 vs. First-Generation GCS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Glucosylceramide synthase (GCS) inhibitor, Glucosylceramide synthase-IN-4, against established first-generation GCS inhibitors. The following sections detail the comparative potency, selectivity, and underlying experimental methodologies to assist researchers in making informed decisions for their drug development programs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and first-generation GCS inhibitors, offering a clear comparison of their biochemical and cellular activities.
Table 1: Comparative Potency against Glucosylceramide Synthase (GCS)
| Inhibitor | Type | GCS IC50 (nM) | Source |
| This compound | Novel Inhibitor | 6.8 | |
| Eliglustat | First-Generation | 24 | [1] |
| Miglustat | First-Generation | ~22,000 | [2] |
| PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | First-Generation | Highly variable (µM range), cell-line dependent | [3] |
| PPMP (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) | First-Generation | Highly variable (µM range), cell-line dependent |
Table 2: Selectivity Profile against Related Glycosidases
| Inhibitor | GBA1 (Acid β-glucosidase) IC50 | GBA2 (Non-lysosomal β-glucosidase) IC50 | Notes |
| This compound | Data not available | Data not available | |
| Eliglustat | Minimal to no inhibition | Minimal to no inhibition | Highly selective for GCS.[4][5] |
| Miglustat | Inhibits at high concentrations | Potent inhibitor (more potent than for GCS) | [6] |
| PDMP | Can inhibit at higher concentrations | Can inhibit at higher concentrations | |
| PPMP | Can inhibit at higher concentrations | Can inhibit at higher concentrations |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Glucosylceramide Synthase (GCS) Enzymatic Assay
This protocol outlines a representative method for determining the in vitro potency of GCS inhibitors using a fluorescent substrate and HPLC-based detection.
Materials:
-
GCS enzyme source (e.g., microsomal fraction from cells overexpressing GCS)
-
Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl)
-
Inhibitor compounds at various concentrations
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the GCS enzyme preparation, assay buffer, and the inhibitor compound at the desired concentration.
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorescent ceramide substrate and UDP-glucose to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol to extract the lipids.
-
Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases.
-
Sample Preparation: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
HPLC Analysis: Reconstitute the dried lipid extract in an appropriate solvent and inject it into an HPLC system equipped with a normal-phase column.
-
Detection and Quantification: Monitor the elution of the fluorescent product (NBD-C6-glucosylceramide) using a fluorescence detector. The amount of product formed is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Glucosylceramide Reduction Assay
This protocol describes a cell-based assay to evaluate the ability of GCS inhibitors to reduce the levels of glucosylceramide within intact cells.
Materials:
-
A suitable cell line (e.g., MDCK or other cells with detectable GCS activity)
-
Cell culture medium and supplements
-
Inhibitor compounds at various concentrations
-
Fluorescent ceramide precursor (e.g., NBD-C6-ceramide)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water)
-
Fluorescence imaging system or spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the GCS inhibitor for a predetermined time (e.g., 24-48 hours).
-
Labeling with Fluorescent Ceramide: Add the fluorescent ceramide precursor to the cell culture medium and incubate for a specific period (e.g., 2 hours) to allow for cellular uptake and metabolism.
-
Lipid Extraction: Wash the cells with PBS and then extract the total cellular lipids using a 2:1 (v/v) mixture of chloroform:methanol.
-
TLC Separation: Spot the lipid extracts onto a silica TLC plate and develop the chromatogram using an appropriate solvent system to separate the fluorescent ceramide from the fluorescent glucosylceramide.
-
Visualization and Quantification: Visualize the fluorescent spots on the TLC plate using a fluorescence imaging system. Quantify the intensity of the glucosylceramide spot for each treatment condition.
-
Data Analysis: Calculate the percentage of glucosylceramide reduction for each inhibitor concentration compared to the untreated control. Determine the EC50 value, the concentration at which the inhibitor reduces glucosylceramide levels by 50%.
Mandatory Visualizations
Signaling Pathway of GCS Inhibition
Caption: GCS Inhibition Pathway
Experimental Workflow for GCS Inhibitor Benchmarking
Caption: GCS Inhibitor Benchmarking Workflow
References
- 1. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Assay of glycosphingolipid synthases using HPLC and fluorescent substrates]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. academic.oup.com [academic.oup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
